molecular formula C12H16O3 B1274940 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid CAS No. 23050-96-6

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Cat. No.: B1274940
CAS No.: 23050-96-6
M. Wt: 208.25 g/mol
InChI Key: WPFOUMKVNYDAOU-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O3/c1-7-5-8(11(14)15)10(13)9(6-7)12(2,3)4/h5-6,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPFOUMKVNYDAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395730
Record name 3-tert-butyl-2-hydroxy-5-methylbenzoic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23050-96-6
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzoic acid
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Record name 3-tert-butyl-2-hydroxy-5-methylbenzoic acid
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Record name 3-tert-Butyl-5-methylsalicylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic and Analytical Characterization of Flunixin (CAS: 23050-96-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flunixin, identified by CAS number 23050-96-6, is a potent, non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine.[1] Structurally, it is 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid, a derivative of nicotinic acid.[2] Primarily formulated as its meglumine salt to enhance solubility, Flunixin provides powerful analgesic, anti-inflammatory, anti-endotoxic, and anti-pyretic effects.[1][3] Its clinical efficacy in treating musculoskeletal disorders in horses, controlling pyrexia in cattle, and alleviating visceral pain associated with colic makes it indispensable.[4][5] This guide offers an in-depth exploration of the spectroscopic properties of Flunixin, providing researchers, scientists, and drug development professionals with the foundational data and validated methodologies required for its robust characterization.

Pillar 1: Mechanism of Action - The Inhibition of Cyclooxygenase

The therapeutic effects of Flunixin are rooted in its ability to inhibit the cyclooxygenase (COX) enzymes, specifically the non-selective inhibition of both COX-1 and COX-2.[6][7] These enzymes are critical catalysts in the arachidonic acid pathway, responsible for converting arachidonic acid into prostaglandins (PGs) and thromboxanes.[5][8] Prostaglandins are key mediators of the inflammatory cascade, sensitizing nerve endings to pain and inducing fever.[4] By blocking COX enzymes, Flunixin effectively halts the production of these inflammatory eicosanoids, thereby exerting its therapeutic effects.[3][9] This mechanism is foundational to understanding its biological activity and developing relevant bioassays.

Flunixin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes COX1_COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Flunixin Flunixin Flunixin->COX1_COX2 Inhibition

Caption: Flunixin's mechanism via inhibition of COX enzymes in the arachidonic acid pathway.

Pillar 2: Spectroscopic & Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification, quantification, and characterization of Flunixin. The following sections detail the core spectroscopic techniques and provide field-proven protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the detection and quantification of Flunixin, particularly as a detector for High-Performance Liquid Chromatography (HPLC). The molecule's aromatic rings and conjugated system give rise to distinct absorption maxima.

Data Presentation: UV-Vis Absorption Maxima

Wavelength (λmax) Solvent/Context Reference
204 nm, 252 nm, 328 nm Not specified [10]
~283 nm 0.1 N Sodium Hydroxide
284 nm Micellar Mobile Phase [11]

| 268 nm | Acetonitrile/Water/H₃PO₄ |[12] |

Causality: The choice of wavelength for quantification via HPLC-UV is a balance between maximizing signal intensity (choosing a λmax) and minimizing interference from matrix components or mobile phase absorbance. Wavelengths between 252 nm and 284 nm are commonly employed for robust detection.[11][13]

Experimental Protocol: HPLC-UV Analysis of Flunixin

  • System Preparation: An isocratic or gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard.[14]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and acidified water (e.g., 0.1% formic acid or phosphoric acid). A common ratio is 60:40 (v/v) organic to aqueous.[14] The acid ensures the carboxylic acid group on Flunixin is protonated, leading to better retention and peak shape on a reverse-phase column.

  • Standard Preparation: Prepare a stock solution of Flunixin meglumine in water or methanol. Serially dilute with the mobile phase to create a calibration curve (e.g., 1 - 100 µg/mL).

  • Sample Preparation: For formulated products, dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

  • Injection and Detection:

    • Set the column temperature to 25°C.[14]

    • Set the flow rate to 1.0 mL/min.[14]

    • Inject 10-20 µL of the standard or sample solution.

    • Set the UV detector to a suitable wavelength, such as 268 nm or 284 nm, for monitoring.[11][12]

  • Quantification: Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of Flunixin in the sample by interpolation from this curve.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for confirming the functional groups within the Flunixin molecule and for solid-state characterization, such as identifying different crystalline polymorphs.

Data Presentation: Principal IR Absorption Bands for Flunixin

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3300-2500 O-H (Carboxylic Acid) Stretching (Broad)
~3200-3100 N-H (Amine) Stretching
~1680-1650 C=O (Carboxylic Acid) Stretching
~1600-1500 C=C & C=N (Aromatic) Stretching

| ~1300-1100 | C-F (Trifluoromethyl) | Stretching (Strong) |

Trustworthiness: This pattern of absorption bands provides a unique fingerprint for Flunixin. The presence of the broad O-H stretch, the sharp N-H stretch, the carbonyl peak, and the very strong C-F stretches are all required for positive identification.

Experimental Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Collection: Before sample analysis, collect a background spectrum of the clean, empty ATR crystal. This step is critical as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid Flunixin powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background. Perform baseline correction if necessary.

  • Analysis: Identify the characteristic absorption bands and compare them against a reference spectrum or the expected frequencies to confirm the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of Flunixin in complex biological matrices like plasma, milk, and tissue. Electrospray ionization (ESI) in the positive mode is typically used, as the amine groups on Flunixin are readily protonated.

Data Presentation: Key Mass Spectrometric Ions for Flunixin

Ion Description m/z (Daltons) Method Reference
Protonated Molecule [M+H]⁺ 297.085 LC-MS (qTof) [6]
Major Product Ion (from [M+H]⁺) 279.074 LC-MS (qTof) [6]
Minor Product Ion (from [M+H]⁺) 264.050 LC-MS (qTof) [6]
TMS-Derivative Ion 1 368.20 GC-MS (EI)
TMS-Derivative Ion 2 353.20 GC-MS (EI)

| TMS-Derivative Ion 3 | 263.10 | GC-MS (EI) | |

Expertise: For quantitative analysis (e.g., residue monitoring), Selected Reaction Monitoring (SRM) is employed in LC-MS/MS. This involves isolating the precursor ion (m/z 297) and detecting specific, stable product ions (e.g., m/z 279 and 264) after collision-induced dissociation. This two-stage filtering provides exceptional specificity, eliminating false positives from matrix interference.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize 1. Homogenize Tissue (e.g., muscle, liver) Extract 2. Extract with Acetonitrile (Precipitates Proteins) Homogenize->Extract Centrifuge 3. Centrifuge Extract->Centrifuge SPE 4. Solid-Phase Extraction (Cleanup) Centrifuge->SPE Evaporate 5. Evaporate & Reconstitute in Mobile Phase SPE->Evaporate Inject 6. Inject onto LC System Evaporate->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize MS1 9. MS1: Isolate Precursor (m/z 297) Ionize->MS1 CID 10. Collision Cell (CID) MS1->CID MS2 11. MS2: Detect Products (m/z 279, 264) CID->MS2 Quantify 12. Quantify Signal MS2->Quantify

Caption: A typical experimental workflow for quantifying Flunixin in tissue by LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of Flunixin in Bovine Muscle

  • Internal Standard: Spike a known mass of homogenized bovine muscle (e.g., 2 g) with a deuterated internal standard (Flunixin-d3) to correct for extraction variability and matrix effects.

  • Extraction: Add 10 mL of acetonitrile, vortex thoroughly for 5-10 minutes to extract the analyte and precipitate proteins.[2]

  • Centrifugation: Centrifuge the sample at ~4,500 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[2]

  • Cleanup (Optional but Recommended): For cleaner samples, the supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge.[2]

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • LC Separation:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution starting with high aqueous content and ramping up the organic phase (acetonitrile) to elute Flunixin.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the instrument to perform Selected Reaction Monitoring (SRM).

    • Monitor the transition for Flunixin: 297 -> 279 and/or 297 -> 264.

    • Monitor the corresponding transition for the internal standard (e.g., Flunixin-d3: 300 -> 282).

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Determine the concentration from a calibration curve prepared in a blank matrix extract and spiked with known amounts of Flunixin and a fixed amount of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: ¹H NMR Data for Flunixin Analog in DMSO-d₆ Structure Analyzed: 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid[13]

Chemical Shift (δ, ppm) Multiplicity Assignment (Tentative)
13.71 s (broad) -COOH
10.65 s -NH-
8.45 dd Pyridine Ring H
8.31 s Phenyl Ring H
8.29 dd Pyridine Ring H
7.87 d Phenyl Ring H
7.53 t Phenyl Ring H
7.34 d Phenyl Ring H

| 6.95 | dd | Pyridine Ring H |

Expert Interpretation for Flunixin: The actual spectrum of Flunixin (2-[[2-methyl -3-(trifluoromethyl)phenyl]amino]nicotinic acid) would differ in two key ways:

  • Appearance of a Methyl Singlet: A new singlet corresponding to the -CH₃ group would appear in the upfield region, likely between δ 2.0-2.5 ppm.

  • Changes in the Phenyl Ring Signals: The signals assigned to the phenyl ring (protons at δ 8.31, 7.87, 7.53, and 7.34) would be altered. The proton at the position ortho to the new methyl group would be removed, and the remaining protons on that ring would experience shifts and changes in their coupling patterns due to the electronic effect of the methyl group.

Experimental Protocol: Sample Preparation for ¹H NMR

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the Flunixin sample.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is a common choice for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (-OH, -NH) which can be observed.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a standard 5 mm NMR tube.

  • Homogenization: Vortex the NMR tube gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filtering (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter which can degrade spectral quality.

  • Analysis: Place the NMR tube in the spectrometer. Acquire a standard one-dimensional proton spectrum. Further 2D experiments like COSY and HSQC can be run to aid in the complete assignment of the structure.

References

  • FLUNIXIN - Inxight Drugs. [Link]

  • Dwivedi, P., Dwivedi, K., & Mitra, M. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 3(4), 45-51. [Link]

  • Flunixin (Banamine®) - AMS.usda.gov. [Link]

  • SIELC Technologies. (2018). Separation of Flunixin meglumine on Newcrom R1 HPLC column. [Link]

  • Lee, H. J., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Food Science of Animal Resources, 44(4), 685–697. [Link]

  • Chiesa, L., et al. (2014). Quick LC–MS-MS Method for the Determination of Flunixin in Bovine Muscle. Journal of Analytical Toxicology, 38(4), 206–211. [Link]

  • Johansen, M., et al. (2009). Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats. Acta Veterinaria Scandinavica, 51, 31. [Link]

  • Mad Barn. (2023). Banamine® (flunixin meglumine) for Horses: Uses, Dosages & Side Effects. [Link]

  • Lee, H. J., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). KoreaScience. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Flunixin. [Link]

  • Leavitt, M. L., et al. (1999). Detection and Identification of Flunixin After Multiple Intravenous and Intramuscular Doses to Horses. Journal of Analytical Toxicology, 23(7), 547–554. [Link]

  • Alam, S., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. Journal of Analytical Methods in Chemistry, 2017, 9845924. [Link]

  • Lee, H. J., et al. (2024). Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Food Science of Animal Resources. [Link]

  • ResearchGate. Mass spectra of flunixin (top panel) and clonixin (IS, bottom panel) in equine plasma. [Link]

  • Gandhi, K., et al. (2024). Detection of flunixin residues in milk using ATR- FTIR spectroscopy coupled with chemometrics. ResearchGate. [Link]

  • Gallo, P., et al. (2003). Determination of Flunixin in Edible Bovine Tissues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(27), 7858–7864. [Link]

  • El-Gindy, A., et al. (2015). Micellar high performance liquid chromatographic determination of flunixin meglumine in bulk, pharmaceutical dosage forms, bovin. Journal of Taibah University for Science, 10(2), 220-227. [Link]

  • Ivković, B., et al. (2022). Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use. Archives of Pharmacy, 72(3), 25-39. [Link]

  • Hassan, A., et al. (2021). A Review on Flunixin Meglumine. ResearchGate. [Link]

  • Liu, H., et al. (2020). An investigation of the polymorphism of a potent nonsteroidal anti-inflammatory drug flunixin. CrystEngComm, 22(3), 448-457. [Link]

  • ResearchGate. The UV/VIS spectroscopy of FM, protein, and conjugates. [Link]

  • Fouad, M. M., et al. (2013). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF FLUNIXIN MEGLUMINE AND MENBUTONE IN BULK AND DOSAGE FORMS. International Journal of Pharmaceuticals Analysis, 4(1), 30-35. [Link]

  • USP. Flunixin Meglumine Granules. [Link]

  • Chiesa, L., et al. (2014). A quick LC-MS-MS method for the determination of flunixin in bovine muscle. PubMed. [Link]

  • El-Kimary, E. I., et al. (2018). Spectrophotometric Methods for Simultaneous Determination of Oxytetracycline HCl and Flunixin Meglumine in Their Veterinary Pharmaceutical Formulation. Semantic Scholar. [Link]

  • ResearchGate. Spectrophotometric methods for the determination of flunixin meglumine and menbutone in bulk and dosage forms. [Link]

  • Leavitt, M. L., et al. (1999). Detection and Identification of Flunixin After Multiple Intravenous and Intramuscular Doses to Horses. Ovid. [Link]

  • Yildirim, M., et al. (2025). Comparison of the Inhibitory Effects of Flunixin Meglumine and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle. Journal of Veterinary Internal Medicine. [Link]

  • Leavitt, M. L., et al. (1999). Detection and Identification of Flunixin After Multiple Intravenous and Intramuscular Doses to Horses. Journal of Analytical Toxicology, 23(7), 547-54. [Link]

  • Leavitt, M. L., et al. (1999). Detection and identification of flunixin after multiple intravenous and intramuscular doses to horses. Mad Barn Research Bank. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 38081, Flunixin. [Link]

  • Cruz-Cabeza, A. J., et al. (2020). Polymorphism in the Anti-inflammatory Drug Flunixin and Its Relationship with Clonixin. Crystal Growth & Design, 20(6), 4156–4163. [Link]

  • Waffa, B., et al. (2025). Pharmacokinetics of a single dose of flunixin transdermal formulation in American bullfrogs (Lithobates catesbeianus). American Journal of Veterinary Research. [Link]

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the structural characterization of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid. As of the date of this publication, an experimentally determined crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive, three-part framework for its structural elucidation. First, we present a detailed analysis of the known crystal structure of a close chemical analog, 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde, to establish a predictive baseline for molecular conformation and packing. Second, we extrapolate from this analog and established principles of crystal engineering to predict the likely supramolecular synthons and packing motifs for the target benzoic acid derivative, with a focus on the influence of its carboxylic acid functionality. Finally, we provide a robust, field-proven experimental workflow for the synthesis, crystallization, and ultimate structure determination of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid via single-crystal X-ray diffraction (SCXRD), intended to serve as a practical guide for researchers in the field.

Part 1: Structural Analysis of a Homologous Compound: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

To build a predictive model for the crystal structure of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid, it is instructive to first analyze the experimentally determined structure of its closest analog, 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde. The crystal structure of this aldehyde was redetermined and reported to be in the centrosymmetric space group P2₁/m[1].

Molecular Geometry and Intramolecular Interactions

The defining feature of the 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde molecule is its essential planarity. The benzene ring, the aldehyde group, and the hydroxyl group lie on a crystallographic mirror plane. This planarity is significantly stabilized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction forms a stable six-membered ring, a common motif in ortho-hydroxy-substituted aromatic aldehydes and ketones.

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules are primarily organized by weak C—H···O intermolecular hydrogen bonds.[1] These interactions, while not as strong as conventional hydrogen bonds, are numerous enough to guide the three-dimensional packing of the molecules. The bulky tert-butyl group plays a crucial role in the crystal packing, influencing the intermolecular distances and preventing a more compact, co-planar stacking of the aromatic rings. This steric hindrance is a key factor that dictates the overall crystal density and morphology.

Part 2: Predictive Analysis of the 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid Crystal Structure

Replacing the aldehyde moiety with a carboxylic acid group introduces a much stronger hydrogen bond donor (the carboxylic acid -OH) and a comparable acceptor (the carbonyl oxygen). This fundamental change is expected to dominate the intermolecular interactions and lead to a significantly different crystal packing arrangement compared to the aldehyde analog.

Anticipated Supramolecular Synthons

Carboxylic acids are well-known for their propensity to form highly stable and predictable hydrogen-bonded motifs, or "supramolecular synthons".[2][3] The most common and robust of these is the centrosymmetric carboxylic acid dimer, connected by a pair of O—H···O hydrogen bonds to form a characteristic R²₂(8) ring motif.[4][5]

Given the steric bulk of the tert-butyl group, this dimer is the most probable primary building block of the crystal structure. The intramolecular O—H···O hydrogen bond seen in the aldehyde (between the phenolic hydroxyl and the carbonyl) is also highly likely to be present in the benzoic acid derivative, further rigidifying the molecular conformation.

Caption: Predicted R²₂(8) carboxylic acid dimer synthon.

Predicted Crystal Packing

The formation of the planar, hydrogen-bonded dimers will create larger, relatively rigid supramolecular units. The overall crystal packing will then be determined by how these dimers arrange themselves in three dimensions. This will be largely governed by van der Waals interactions and steric repulsion between the bulky tert-butyl groups and the methyl groups on adjacent dimers. A herringbone or slipped-stack arrangement is plausible, maximizing van der Waals contacts while minimizing steric clash.

Part 3: Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure requires an empirical approach. The following section details a comprehensive, step-by-step protocol for researchers to follow.

Synthesis and Purification

While 3-tert-butyl-2-hydroxy-5-methylbenzoic acid is commercially available, achieving the high purity required for single crystal growth often necessitates re-purification.

Protocol: Recrystallization for Purity Enhancement

  • Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and heptane) to identify a suitable solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Dissolution: Dissolve the compound in a minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator (4°C) or freezer (-20°C) may be necessary to maximize yield.

  • Isolation & Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Bulk Material

Before proceeding with crystallization experiments, the purity and identity of the bulk material must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H & ¹³C NMR Confirm chemical structure and purityResonances corresponding to the aromatic protons, methyl group, tert-butyl group, and carboxylic acid proton. The absence of significant impurity peaks.
FT-IR Identify key functional groupsBroad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and phenolic O-H stretch (~3200-3600 cm⁻¹).
Mass Spectrometry Confirm molecular weightA molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆O₃, MW: 208.25 g/mol ).
Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[6][7] It requires screening various conditions to find the optimal parameters for slow, ordered molecular assembly.

Protocol: Crystallization Screening

  • Prepare a Stock Solution: Create a nearly saturated solution of the purified compound in a suitable "primary" solvent (e.g., acetone or ethyl acetate).

  • Set up Crystallization Vials: Aliquot the stock solution into several small, clean glass vials.

  • Apply Crystallization Techniques:

    • Slow Evaporation: Cover the vials with a cap or parafilm with a few small holes pricked in it. Place the vials in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[7]

    • Vapor Diffusion (Liquid-Liquid): Place the open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Thermal Gradient: If solubility is highly temperature-dependent, a slow cooling method can be employed using a programmable heating block or a well-insulated container (e.g., a Dewar flask filled with warm water).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Structure Determination A Synthesis / Purification B Bulk Material Characterization (NMR, IR, MS) A->B C Prepare Saturated Solution B->C D Screening: - Slow Evaporation - Vapor Diffusion - Thermal Gradient C->D E Select & Mount Single Crystal D->E F Single-Crystal X-ray Diffraction (SCXRD) Data Collection E->F G Structure Solution & Refinement F->G H Validation & CIF File Generation G->H

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, its structure can be determined.[8][9][10]

Protocol: SCXRD Analysis

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] It is cooled (typically to 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The resulting electron density map is used to determine the positions of the atoms within the unit cell, a process known as structure solution.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain precise bond lengths, angles, and thermal parameters.[12]

  • Validation and Reporting: The final structure is validated using established crystallographic checks and reported in a standard format, the Crystallographic Information File (CIF).

References

  • Prill, D., J. M. Hudspeth, and R. E. Dinnebier. "Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing." IUCrJ 8.3 (2021). [Link]

  • SPT Labtech. "Chemical crystallization." Accessed February 22, 2026. [Link]

  • Publication: 3-tert-Butyl-2-Hydroxy-5-Methylbenzaldehyde: A Redetermination. Acta Crystallographica Section E: Structure Reports Online, 62(2), o282-o283 (2006). [Link]

  • Quora. "How is the chemical structure of an organic compound determined?" Accessed February 22, 2026. [Link]

  • Science Education Resource Center at Carleton College. "Single-crystal X-ray Diffraction." Accessed February 22, 2026. [Link]

  • ResearchGate. "The carboxylic acid : amide R 2 2 (8) hydrogen bonded synthons formed in the crystal structures of 1-4." Accessed February 22, 2026. [Link]

  • FZU. "X-ray single-crystal diffraction." Accessed February 22, 2026. [Link]

  • Harris, K. D. M. "Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy." CHIMIA International Journal for Chemistry 68.5 (2014): 338-338. [Link]

  • University of Southampton. "Advanced crystallisation methods for small organic molecules." Accessed February 22, 2026. [Link]

  • Crystallization of Small Molecules. Course Material. Accessed February 22, 2026. [Link]

  • Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E: Crystallographic Communications 72.1 (2016): 1-8. [Link]

  • Coles, S. J., and P. A. Gale. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews 52.5 (2023): 1734-1753. [Link]

  • Zolotarev, A. A., et al. "Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs." Molecules 27.20 (2022): 7051. [Link]

  • Price, S. L. "Predicting crystal structures of organic compounds." Chemical Society Reviews 43.7 (2014): 2098-2111. [Link]

  • University of Nevada, Las Vegas. "Single Crystal X-ray Diffraction and Structure Analysis." Course Material. Accessed February 22, 2026. [Link]

  • Northwestern University. "Crystallographic Structure Elucidation." Accessed February 22, 2026. [Link]

  • Smith, G., U. D. Wermuth, and P. C. Healy. "Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid." Acta Crystallographica Section C: Crystal Structure Communications 69.Pt 10 (2013): 1198-1204. [Link]

  • PubChem. "3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde." Accessed February 22, 2026. [Link]

  • Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In book: Co-crystals: Preparation, Properties and Applications. Accessed February 22, 2026. [Link]

  • Parkin, G. "Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid." Polyhedron (2022). [Link]

  • ResearchGate. "3,5-Di-tert-butyl-2-hydroxybenzaldehyde." Accessed February 22, 2026. [Link]

  • PubChem. "3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde." Accessed February 22, 2026. [Link]

Sources

Technical Guide: The Reactivity and Mechanistic Profiling of Hindered Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical behavior of hindered phenols, a class of compounds defined by bulky substituents (typically tert-butyl) at the ortho positions of the phenolic ring. While widely utilized as antioxidants (BHT, Vitamin E analogues) and polymer stabilizers, their reactivity profile is governed by a "steric paradox": the same bulk that kinetically retards direct reactions also thermodynamically stabilizes the resulting radical intermediates.[1] This guide explores the dichotomy between their protective antioxidant capacity via Hydrogen Atom Transfer (HAT) and their potential toxicity through Quinone Methide (QM) formation, providing actionable protocols for their synthesis and kinetic characterization.[1]

Part 1: Mechanistic Foundations – The Steric Paradox

The efficacy of hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) relies on the interplay between steric hindrance and electronic stabilization.

Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

Unlike unhindered phenols which may react via mixed mechanisms, hindered phenols predominantly function via Hydrogen Atom Transfer (HAT) .[1][2][3][4] The bulky ortho-groups create a "steric shield" that blocks the approach of solvent cages required for electron transfer (SET), forcing the reaction to proceed via direct hydrogen abstraction.

  • Bond Dissociation Enthalpy (BDE): The primary determinant of efficacy is the BDE of the O–H bond.[5][6]

    • Phenol BDE: ~88 kcal/mol.[6]

    • Hindered Phenol (e.g.,

      
      -tocopherol) BDE: ~77 kcal/mol.[1][6]
      
    • Mechanism:[3][5][7][8][9] The weakening of the O–H bond is electronic (orbital overlap of the p-type lone pair on oxygen with the aromatic

      
      -system), while the stability of the resulting phenoxyl radical is steric (prevention of dimerization).[1]
      
The Fate of the Phenoxyl Radical

Once the hydrogen is donated to a free radical (


), the phenol becomes a phenoxyl radical (

).[1]
  • Dimerization: In unhindered phenols,

    
     radicals rapidly couple (C-C or C-O coupling).[1]
    
  • Disproportionation: In hindered phenols, steric bulk prevents coupling. Instead, if a para-alkyl group with

    
    -hydrogens is present (e.g., BHT), the radical undergoes disproportionation or a second oxidation to form a Quinone Methide (QM) .[1]
    
Visualization: Radical Scavenging & QM Formation

HinderedPhenolMechanism Phenol Hindered Phenol (Steric Shield) Transition Transition State [ArO---H---R]‡ Phenol->Transition HAT (k1) Radical Free Radical (R•) Radical->Transition Phenoxyl Phenoxyl Radical (ArO•) Transition->Phenoxyl Product Inert Product (RH) Transition->Product QM Quinone Methide (Electrophile) Phenoxyl->QM -H• (Disproportionation) (If p-alkyl present) Dimer Dimer (C-C Coupling) Phenoxyl->Dimer Blocked by Sterics

Figure 1: The HAT mechanism predominates in hindered phenols.[1] Note that the dimerization pathway is sterically blocked, funneling the intermediate toward Quinone Methide formation if structural prerequisites are met.

Part 2: The Quinone Methide (QM) Danger Zone[1]

While the phenoxyl radical is the agent of antioxidant protection, its metabolic product, the Quinone Methide, represents a significant toxicity risk in drug development.

Mechanism of Toxicity

Quinone methides are Michael acceptors (resonance-stabilized carbocations).[1] They are "soft" electrophiles that preferentially alkylate "soft" nucleophiles, such as:

  • Cysteine thiols in proteins (leading to haptenization and immune response).[1]

  • Glutathione (GSH) (leading to depletion and oxidative stress).[1][10]

  • DNA bases (leading to genotoxicity).[1]

The Reactivity Window

Toxicity is not linear with reactivity. It follows a parabolic "Goldilocks" principle (Bolton et al.):

  • Too Reactive: Hydrolyzes with water immediately (Detoxification).[1]

  • Too Stable: Excreted unchanged.

  • Intermediate Reactivity (

    
     ~10s to 10min):  Survives long enough to diffuse into the nucleus or mitochondria but is reactive enough to alkylate biomolecules.[1]
    

Part 3: Experimental Protocols

Protocol A: Kinetic DPPH Assay for Hindered Phenols

Standard endpoint assays fail for hindered phenols because steric bulk slows the reaction rate (


), even if the thermodynamic capacity (

) is high.[1]

Objective: Determine the rate constant (


) and stoichiometric factor (

).

Reagents:

  • DPPH Stock: 100 µM in Methanol (freshly prepared, protected from light).

  • Trolox Standard: 10-100 µM in Methanol.

  • Test Compound: 10-100 µM in Methanol.

Workflow:

  • Preparation: Equilibrate DPPH solution at 25°C in a UV-Vis spectrophotometer cuvette.

  • Injection: Inject test compound (1:10 v/v ratio) to ensure pseudo-first-order conditions ([DPPH] >> [Phenol]) or second-order conditions depending on setup.

  • Monitoring: Measure absorbance decay at 517 nm continuously for 60 minutes (not just 30).

  • Analysis:

    • Plot

      
       vs. time.[1]
      
    • Fast Phase: Represents the abstraction of the first H (sterically hindered but electronically favorable).[1]

    • Slow Phase: Represents secondary reactions (e.g., reaction with phenoxyl radical products).[1]

Data Interpretation: | Compound |


 (M

s

) | Stoichiometry (

) | Interpretation | | :--- | :--- | :--- | :--- | | Phenol | ~200 | 1.0 | Fast, but limited capacity.[1] | | BHT | ~10-20 | 2.0 | Slow initiation, high capacity (traps 2 radicals).[1] | | Vitamin E | ~5000 | 2.0 | Optimized balance of sterics and electronics. |
Protocol B: Ortho-Selective Friedel-Crafts Alkylation

Achieving high selectivity for the 2,6-position requires a phenoxide catalyst, not a proton acid.

Objective: Synthesize 2,6-di-tert-butylphenol from phenol.

Mechanism: Aluminum phenoxide coordinates the phenol, directing the incoming electrophile (isobutylene) to the ortho position via a 6-membered transition state.[1]

Step-by-Step:

  • Catalyst Formation: In a high-pressure autoclave, dissolve Phenol (1.0 eq) in dry toluene.[1] Add Aluminum metal (0.01 eq) or Aluminum Isopropoxide.[1] Heat to 150°C to generate Aluminum Phenoxide (

    
    ).[1]
    
  • Alkylation: Pressurize with Isobutylene gas (2.2 eq) at 100°C.

    • Critical Control: Keep temperature <110°C. Higher temperatures (>150°C) promote thermodynamic rearrangement to the para-isomer (2,4-di-tert-butylphenol).[1]

  • Quench: Cool and quench with dilute HCl to break the Al-complex.

  • Purification: Fractional distillation. The 2,6-isomer has a lower boiling point than the 2,4-isomer due to "cryptophenol" behavior (steric inhibition of hydrogen bonding).

Part 4: Drug Development Implications

Prodrug Strategies (Antedrugs)

In topical drug design (e.g., corticosteroids), hindered phenols are used to design "soft drugs."[1]

  • Strategy: Incorporate a phenol that metabolizes to a Quinone Methide.[9][10]

  • Safety Valve: Design the QM to be highly unstable so it hydrolyzes to an inactive carboxylic acid immediately upon entering systemic circulation, localizing the effect to the target tissue.

Visualization: Metabolic Activation & Toxicity Pathway

QMToxicity Drug Parent Drug (Hindered Phenol) CYP CYP450 Oxidation (-2e-, -2H+) Drug->CYP QM Quinone Methide (Reactive Electrophile) CYP->QM Hydrolysis Hydrolysis (+H2O) Excretion QM->Hydrolysis High Reactivity GSH GSH Conjugation Detoxification QM->GSH Normal Detox DNA DNA/Protein Adducts Toxicity/Carcinogenicity QM->DNA GSH Depletion or Intermediate Stability

Figure 2: The metabolic fate of hindered phenols.[1] Drug safety depends on maximizing the Hydrolysis or GSH pathways while minimizing DNA/Protein adduction.

References

  • Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Chemical Reviews, 114(18), 9022–9046.[1] Link[1]

  • Bolton, J. L., et al. (2000). Role of Quinones in Toxicology.[1] Chemical Research in Toxicology, 13(3), 135–160.[1] Link[1]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222–230.[1] Link[1]

  • Thompson, D. C., et al. (1995). The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides. Chemical Research in Toxicology, 8(1), 55-60.[1] Link

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[1] Songklanakarin Journal of Science and Technology, 26(2), 211-219.[1] Link

Sources

Methodological & Application

Application Notes & Protocols: Chelation of Transition Metals with 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chelation of transition metals using 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid. It details the underlying chemical principles, step-by-step protocols for synthesis and characterization, and methods for determining the stoichiometry and stability of the resulting metal complexes. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: Scientific Grounding and Ligand Rationale

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a derivative of salicylic acid, a well-known chelating agent. Its structure is uniquely suited for coordinating with transition metal ions. The chelation is primarily facilitated by the ortho-positioning of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group on the benzene ring.[1] This arrangement allows the molecule to act as a bidentate ligand, forming a stable six-membered ring with a central metal ion.

The substituents on the aromatic ring—a bulky tert-butyl group and a methyl group—play a critical role in modulating the properties of the resulting metal complexes.

  • Tert-butyl Group: This large, non-polar group significantly increases the lipophilicity of the ligand and its metal complexes, which can enhance their solubility in organic solvents and potentially influence their interaction with biological membranes.[2] Furthermore, its steric bulk can provide kinetic stabilization to the complex, physically hindering reactions at nearby sites.[2]

  • Methyl Group: This electron-donating group can subtly influence the electronic properties of the aromatic ring and, consequently, the acidity of the phenolic and carboxylic protons, which in turn affects the stability of the metal-ligand bond.

The ability of this ligand to form stable complexes with various transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) makes it a compound of interest in catalysis, materials science, and as a model for studying metal-ligand interactions in biological systems.

Caption: Chelation of a metal ion (Mⁿ⁺) by the bidentate ligand.

Synthesis of Transition Metal Complexes: A General Protocol

The synthesis of metal complexes with 3-tert-butyl-2-hydroxy-5-methylbenzoic acid generally involves the deprotonation of the acidic hydroxyl and carboxyl protons by a base, followed by the introduction of a metal salt.

Causality Behind Experimental Design:

  • Solvent Choice: An alcoholic solvent like methanol or ethanol is often used because it can dissolve both the organic ligand and many inorganic metal salts. For ligands with higher lipophilicity, a co-solvent like THF or DMF might be necessary.[3]

  • Base Selection: A weak base like sodium hydroxide or triethylamine is used to deprotonate the ligand in situ. This generates the dianionic form of the ligand, which is a much stronger nucleophile for coordinating to the positively charged metal ion. The reaction should be stoichiometric to avoid the formation of metal hydroxides.

  • Reaction Conditions: The reaction is often performed at a slightly elevated temperature (e.g., 60-70 °C) to ensure complete reaction, followed by cooling to promote crystallization of the product.[4]

Step-by-Step Protocol: Synthesis of a 1:2 Metal-Ligand Complex (e.g., with Cu²⁺)
  • Ligand Dissolution: Dissolve 2 molar equivalents of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid in an appropriate volume of ethanol (e.g., 20 mL per gram of ligand) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Deprotonation: While stirring, add 2 molar equivalents of a 1M ethanolic sodium hydroxide solution dropwise to the ligand solution. Stir for 30 minutes at room temperature to ensure complete formation of the sodium salt of the ligand.

  • Metal Salt Addition: In a separate beaker, dissolve 1 molar equivalent of a metal salt (e.g., copper(II) chloride) in a minimal amount of ethanol.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Characterization of Metal-Ligand Complexes

Confirming the successful synthesis and determining the structure of the chelate requires a suite of analytical techniques.[5][6] Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the characterization of metal complexes.

Expected Spectroscopic and Analytical Results
Technique Purpose Expected Outcome upon Chelation
FT-IR Spectroscopy Identify coordination sitesDisappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A significant shift of the C=O stretch (from ~1650-1700 cm⁻¹) to a lower frequency, indicating coordination of the carboxylate oxygen. Shift in the phenolic C-O stretch.[7]
UV-Vis Spectroscopy Confirm complex formationAppearance of new absorption bands or a significant shift (bathochromic or hypsochromic) of the ligand's π-π* transitions upon coordination to the metal ion. For transition metals with d-electrons, new d-d transition bands may appear in the visible region.[8]
¹H NMR Spectroscopy Elucidate structure (for diamagnetic metals like Zn²⁺)Disappearance of the acidic -COOH and phenolic -OH proton signals. Shifts in the chemical shifts of the aromatic protons adjacent to the coordination sites.
Mass Spectrometry Confirm molecular weightThe molecular ion peak corresponding to the expected mass of the metal complex should be observed. Fragmentation patterns can provide further structural information.
Elemental Analysis Determine empirical formulaThe experimentally determined percentages of C, H, and the metal should match the calculated values for the proposed formula of the complex.

Protocols for Quantitative Chelation Analysis

Protocol 1: Determination of Stoichiometry by Job's Method of Continuous Variation

This method is used to determine the metal-to-ligand ratio in a complex using UV-Vis spectroscopy.[9]

Principle: A series of solutions are prepared containing varying mole fractions of the metal and ligand, while the total molar concentration is kept constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, but the reactants have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Step-by-Step Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CuSO₄) and the ligand (1 mM) in a suitable solvent (e.g., ethanol).

  • Wavelength Selection: Obtain the UV-Vis spectrum of the ligand and a 1:2 mixture of the metal and ligand to identify a suitable wavelength (λ_max) where the complex shows strong absorbance.

  • Job's Plot Preparation: Prepare a series of solutions in volumetric flasks by mixing the stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0 metal:ligand), keeping the total volume constant (e.g., 10 mL).

  • Data Collection: Measure the absorbance of each solution at the chosen λ_max.

  • Data Analysis: Correct the measured absorbance for any residual absorbance from the reactants. Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The peak of the curve indicates the mole fraction at which the complex concentration is highest, revealing the stoichiometry. For example, a peak at a mole fraction of ~0.67 suggests a 1:2 metal-to-ligand ratio.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, is a reliable method to determine the stepwise stability constants of metal complexes.[10][11][12]

Principle: The method involves performing pH titrations of the ligand with a strong base in the absence and presence of a metal ion. The formation of a complex releases protons from the ligand, causing a shift in the titration curve. By analyzing this shift, one can calculate the average number of ligands attached to a metal ion (n̄) at different pH values and subsequently determine the stability constants (K).

Step-by-Step Protocol:

  • Solution Preparation: Prepare the following three solutions in a solvent mixture (e.g., 70% dioxane-water to ensure solubility) with a constant ionic strength (maintained with an inert salt like KNO₃):

    • A: Free acid (e.g., HClO₄)

    • B: Free acid + Ligand

    • C: Free acid + Ligand + Metal Salt

  • Titration: Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH meter reading after each addition of the titrant.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added for all three titrations. The curve for solution C will be shifted to the right (lower pH) compared to curve B, indicating proton release upon complexation.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at various pH values.

    • Calculate the average number of ligands complexed with the metal ion (n̄) using the horizontal difference between the metal (C) and ligand (B) titration curves.[11]

    • Plot n̄ versus pL (where pL = -log[L⁻], the free ligand concentration).

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this formation curve. For instance, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[11]

Applications in Research and Development

The study of transition metal chelates with 3-tert-butyl-2-hydroxy-5-methylbenzoic acid is not purely academic. These complexes have potential applications in several fields:

  • Homogeneous Catalysis: The metal center's electronic properties, tuned by the ligand, can be exploited for catalytic applications in organic synthesis. The lipophilic nature of the ligand can enhance solubility in organic reaction media.[13]

  • Biomedical Research: As derivatives of salicylic acid, these complexes could be investigated for anti-inflammatory or other pharmacological activities. Chelation therapy is a primary intervention for heavy metal poisoning, and understanding the fundamental interactions of novel ligands is a key first step in this area.[14]

  • Material Science: Metal-organic complexes are foundational to the development of new materials with tailored magnetic, optical, or electronic properties.

References

  • Das, A. K. (2002). Stability Constants of Metal Complexes in Solution. SciSpace. Retrieved from [Link]

  • Thanavelan, R., et al. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace. Retrieved from [Link]

  • Intertek. (n.d.). Organometallics and Chelating Agents Analysis. Retrieved from [Link]

  • Li, S., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed, 34(2), 209-216. Retrieved from [Link]

  • Rahman, M. M., et al. (2020). A technique for the speciation analysis of metal-chelator complexes in aqueous matrices using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. Journal of Chromatography A, 1630, 461528. Retrieved from [Link]

  • Ashmead, H. D. (2006). Quantitative and qualitative chelation measuring methods and materials. Google Patents.
  • Reading, M., et al. (2009). Compositional Analysis of Metal Chelating Materials Using Near-Field Photothermal Fourier Transform Infrared Microspectroscopy. Analytical Chemistry, 81(23), 9875-9882. Retrieved from [Link]

  • Guler, E., et al. (2005). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. Reviews in Analytical Chemistry, 24(4). Retrieved from [Link]

  • The Royal Society of Chemistry. (2005). Electronic Supplementary Information. Retrieved from [Link]

  • Patil, K. N., et al. (2021). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. International Journal of Advanced Research in Science, Communication and Technology, 12(4). Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Odabasoglu, M., & Büyükgüngör, O. (2006). 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 62(1), o282-o283. Retrieved from [Link]

  • China National Intellectual Property Administration. (n.d.). Preparation method for metal complex-(3,5- di-tert-butyl salicylic acid). Google Patents.
  • Lehtonen, A., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. MDPI. Retrieved from [Link]

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HPLC purification of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Preparative HPLC Purification of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid using preparative High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reversed-phase chromatography, a technique widely employed for the separation of phenolic compounds and benzoic acid derivatives.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals requiring a high-purity final compound. We will delve into the rationale behind method development, from analyte characteristics to the selection of chromatographic parameters, and provide a step-by-step protocol for successful implementation.

Introduction and Scientific Background

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and hydrophobic tert-butyl and methyl groups, dictates its chromatographic behavior. The presence of both acidic functional groups (phenolic -OH and -COOH) and significant non-polar character makes reversed-phase HPLC the ideal purification strategy.[2][4]

The primary challenge in purifying such molecules is controlling their ionization state to achieve consistent retention and sharp, symmetrical peak shapes. The carboxylic acid group, with an estimated pKa similar to other substituted benzoic acids (typically in the range of 3-4), will be ionized at neutral pH.[5] In a reversed-phase system, this ionized, more polar form would exhibit poor retention and lead to peak tailing. Therefore, acidification of the mobile phase is a critical step to suppress this ionization, rendering the molecule more non-polar and enhancing its interaction with the hydrophobic stationary phase.[1][6]

This protocol employs a C18 stationary phase, which provides the necessary hydrophobic environment for retaining the analyte, and a gradient elution using acidified water and an organic modifier (acetonitrile) to effectively separate the target compound from impurities of varying polarities.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust purification method.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₂H₁₆O₃PubChem
Molecular Weight 208.25 g/mol PubChem
Structure Aromatic carboxylic acid with hydroxyl, tert-butyl, and methyl substituents.N/A
Solubility Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone.[7]Based on its structure and properties of similar compounds.
Estimated pKa ~3-4 (for the carboxylic acid group)Inferred from similar hydroxybenzoic acid derivatives.[5]
UV Absorbance Expected λmax in the range of 250-310 nm.Typical for phenolic and benzoic acid compounds.[8][9] A UV scan is recommended.

Experimental Workflow and Rationale

The purification process follows a logical sequence, from initial sample preparation to the final isolation of the pure compound. Each step is designed to maximize purity and yield.

HPLC_Purification_Workflow cluster_pre_hplc Pre-Purification cluster_hplc HPLC Purification cluster_post_hplc Post-Purification Crude_Sample Crude Product (3-tert-butyl-2-hydroxy-5-methylbenzoic acid) Dissolution Dissolution & Filtration (Dissolve in minimal organic solvent, filter through 0.45 µm syringe filter) Crude_Sample->Dissolution Injection Injection onto HPLC (Reversed-Phase C18 Column) Dissolution->Injection Separation Gradient Elution (Separation based on hydrophobicity) Injection->Separation Detection UV Detection (Monitor at optimal wavelength) Separation->Detection Fraction_Collection Fraction Collection (Collect peaks corresponding to the target compound) Detection->Fraction_Collection Solvent_Removal Solvent Evaporation (Rotary evaporation to remove mobile phase) Fraction_Collection->Solvent_Removal Final_Product Purity Analysis & Drying (Analytical HPLC, NMR, and drying under vacuum) Solvent_Removal->Final_Product Pure_Compound Purified Compound (High-purity solid) Final_Product->Pure_Compound

Caption: Overall workflow for the HPLC purification of the target compound.

Principle of Separation

The separation is based on the differential partitioning of the analyte and its impurities between the polar mobile phase and the non-polar stationary phase.

Caption: Interaction of the protonated analyte with the stationary and mobile phases.

Materials and Methods

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, and deionized water.

  • Reagents: Formic acid (or phosphoric acid), analytical grade.

  • Sample: Crude 3-tert-butyl-2-hydroxy-5-methylbenzoic acid.

  • Filtration: 0.45 µm syringe filters (PTFE or Nylon).

Instrumentation and Chromatographic Conditions

A standard preparative HPLC system is required. The specific conditions outlined below serve as a robust starting point and may be optimized for specific impurity profiles.

ParameterRecommended SettingRationale
HPLC System Preparative HPLC with gradient pump, autosampler/manual injector, column oven, and UV/PDA detector.Standard for purification tasks.
Stationary Phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).Provides excellent retention for non-polar to moderately polar compounds.[8]
Mobile Phase A Water with 0.1% Formic Acid (v/v).The aqueous component of the mobile phase. Acidification is critical.[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v).The organic modifier to elute the compound.
Flow Rate 15-25 mL/min (for a 21.2 mm ID column).Adjust based on column dimensions and pressure limits.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV/PDA detector at 254 nm or the determined λmax.254 nm is a good starting point for benzoic acids; a PDA detector allows for peak purity analysis.[8]
Injection Volume Variable; depends on sample concentration and column loading capacity.Determined during method development.

Detailed Purification Protocol

Step 1: Mobile Phase and Sample Preparation

  • Prepare Mobile Phase A: To 999 mL of deionized water, add 1 mL of formic acid. Degas the solution by sonication or vacuum filtration.

  • Prepare Mobile Phase B: To 999 mL of acetonitrile, add 1 mL of formic acid. Degas the solution.

  • Prepare the Sample: Dissolve the crude 3-tert-butyl-2-hydroxy-5-methylbenzoic acid in a minimal amount of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile/water). The concentration should be high but ensure complete dissolution.

  • Filter the Sample: Filter the prepared sample solution through a 0.45 µm syringe filter into an appropriate vial to remove any particulate matter.[1]

Step 2: HPLC System Setup and Equilibration

  • Install the preparative C18 column into the HPLC system.

  • Purge the pumps with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 10-15 column volumes or until a stable baseline is achieved.[1]

Step 3: Chromatographic Run and Fraction Collection

  • Inject the Sample: Inject the filtered sample onto the equilibrated column.

  • Run the Gradient: Start the gradient elution program. A suggested gradient is provided below.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.06040
20.01090
25.01090
25.16040
30.06040
  • Monitor and Collect: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of the target compound into clean collection vessels.

Step 4: Post-Purification Workup

  • Combine Fractions: Pool the collected fractions that contain the pure compound.

  • Remove Solvent: Remove the acetonitrile and water using a rotary evaporator.

  • Dry the Product: Dry the resulting solid product under high vacuum to remove any residual solvent.

  • Confirm Purity: Analyze the purity of the final product using analytical HPLC, NMR, or other appropriate techniques.

Expected Results and Troubleshooting

Under the proposed conditions, 3-tert-butyl-2-hydroxy-5-methylbenzoic acid is expected to be well-retained and elute as a sharp, symmetrical peak. More polar impurities will elute earlier in the gradient, while more non-polar (hydrophobic) impurities will elute later.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Insufficient mobile phase acidity; column overload.Increase acid concentration slightly (e.g., to 0.2%); reduce sample concentration/injection volume.
No/Poor Retention Mobile phase is too strong (too much organic); compound is ionized.Decrease the initial percentage of Mobile Phase B; ensure the mobile phase is properly acidified.
Poor Resolution Inappropriate gradient slope.Make the gradient shallower (increase the run time) to improve the separation of closely eluting peaks.
High Backpressure Blockage in the system; precipitated sample.Filter the sample thoroughly; flush the system and column with a strong solvent like isopropanol.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid. By employing a reversed-phase C18 column and an acidified mobile phase with a gradient elution, high purity of the target compound can be reliably achieved. The principles and steps outlined herein serve as a robust foundation for researchers and professionals engaged in chemical synthesis and drug development.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • SIELC. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • PubMed Central (PMC). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ACS Publications. (2005, January 20). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.). Methyl 5-tert-butyl-2-hydroxybenzoate.
  • Chemsrc. (2025, August 25). 3-tert-butyl-2-hydroxy-6-methylbenzoic acid.
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • PubChem. (n.d.). 3-tert-butyl-5-methylsalicylic acid (C12H16O3).
  • CymitQuimica. (n.d.). CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid.
  • PubChem. (n.d.). 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde | C12H16O2 | CID 4771175.
  • ResearchGate. (n.d.). The UV spectra of antioxidants and their degradation products.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic conditions, offering both theoretical understanding and practical experimental protocols.

Overview: Understanding the Molecule's Stability

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a substituted salicylic acid derivative. Its stability is governed by the interplay of its functional groups: a carboxylic acid, a phenolic hydroxyl group, and two alkyl substituents (tert-butyl and methyl) on the aromatic ring. Under acidic conditions, the primary degradation concerns are electrophilic reactions on the aromatic ring and potential decarboxylation, influenced by factors like acid strength, temperature, and co-solvents.

The bulky tert-butyl group and the electron-donating methyl group influence the electron density of the benzene ring, which can affect the rates of certain degradation reactions.[1] Understanding these potential pathways is crucial for designing stable formulations and developing accurate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid under acidic stress?

A1: Under forced acidic conditions (e.g., strong acid and heat), two primary degradation pathways are plausible:

  • Acid-Catalyzed De-tert-butylation: The tert-butyl group can be cleaved from the aromatic ring via an electrophilic substitution reaction. The proton from the acid acts as the electrophile, attacking the carbon atom bearing the tert-butyl group. This results in the formation of 2-hydroxy-5-methylbenzoic acid and a tert-butyl carbocation, which typically gets quenched to form tert-butanol or isobutylene.

  • Decarboxylation: Like many salicylic acid derivatives, this compound can undergo decarboxylation (loss of CO₂), particularly at elevated temperatures. The ortho-hydroxyl group can stabilize the transition state of this reaction. This would lead to the formation of 4-tert-butyl-2-methylphenol.

It is less likely, but possible, that under certain conditions (e.g., in the presence of alcoholic co-solvents), Fischer esterification of the carboxylic acid group could occur.

Q2: I am observing the loss of my parent compound in an acidic solution at room temperature. Is this expected?

A2: Significant degradation at room temperature in moderately acidic solutions (e.g., 0.1 M HCl) is generally not expected over short periods.[2] However, if you observe this, consider the following:

  • Purity of the Starting Material: Ensure your starting material is pure and free from labile impurities.

  • Presence of Catalysts: Trace metal ions or other impurities in your solution could be catalyzing degradation.

  • Photodegradation: Is your sample exposed to light? While the primary stress is acidic, light can induce photochemical reactions, especially over extended periods.[2]

  • Solvent Effects: If you are using co-solvents, they may influence the degradation kinetics.

Q3: How do I design a forced degradation study to specifically test for acid stability?

A3: A forced degradation study for acid stability should be designed to achieve a target degradation of 5-20%.[3][4] Over-stressing the molecule can lead to secondary degradation products not relevant to normal shelf-life conditions.[2] A systematic approach is recommended.

ParameterRecommended Starting ConditionsPurpose
Acid 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)To induce acid-catalyzed hydrolysis and other acid-mediated reactions.[2]
Temperature Start at 40-60°C. Increase to 80°C if no degradation is observed.To accelerate the rate of degradation to a reasonable timeframe.[4]
Time Points 0, 2, 4, 8, 24, and 48 hoursTo monitor the kinetics of the degradation process.
Concentration Typically 1 mg/mL, depending on analytical method sensitivity.To ensure accurate detection of the parent compound and degradation products.
Control Sample A sample of the compound in the same solvent system without acid, kept under the same temperature conditions.To differentiate between acid-catalyzed degradation and thermal degradation.[4]
Troubleshooting Guide

Problem 1: No degradation is observed even under harsh acidic conditions (e.g., 1 M HCl at 80°C for 48 hours).

  • Plausibility: This indicates that the molecule is highly stable under these specific acidic conditions.[2] The steric hindrance from the tert-butyl group and the electronic effects of the substituents may be providing significant stability.

  • Action:

    • Confirm Analytical Method: Ensure your analytical method is capable of detecting small changes. Verify the peak purity of your parent compound at the final time point using a photodiode array (PDA) detector or mass spectrometry (MS) to ensure no co-eluting degradants are present.

    • Document Stability: If no degradation is observed, this is a valid result for your stability report.[2] Document the conditions tested and conclude that the molecule is stable under those parameters.

    • Consider Other Stressors: The purpose of a forced degradation study is to understand degradation pathways.[5] If acid stress does not yield degradation products, proceed with other ICH-recommended stress conditions like base hydrolysis, oxidation, photolysis, and thermal stress to develop a comprehensive stability profile.[2][3]

Problem 2: My chromatogram shows multiple small, new peaks, and I cannot identify the main degradation product.

  • Plausibility: This could be due to over-stressing the sample, leading to the formation of secondary and tertiary degradation products.[2] Alternatively, your starting material may have had minor impurities that are also degrading.

  • Action:

    • Reduce Stress Conditions: Repeat the experiment using milder conditions (e.g., lower acid concentration, lower temperature, or shorter time points) to favor the formation of the primary degradation product(s).[4]

    • Use LC-MS: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the new peaks. This is the most effective tool for tentatively identifying unknown degradation products.[6]

    • Compare to Predicted Pathways: Check if the molecular weights from the LC-MS analysis correspond to the predicted degradation products (e.g., the de-tert-butylated or decarboxylated products).

Problem 3: The mass balance of my experiment is poor (i.e., the decrease in the parent compound does not correlate with the increase in degradation products).

  • Plausibility: This can happen for several reasons.

  • Action:

    • Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or MS to screen for such compounds.

    • Investigate Precipitation: The degradation products might be insoluble in your sample matrix and have precipitated out of the solution. Visually inspect your samples and consider dissolving them in a stronger organic solvent before analysis.

    • Consider Volatile Degradants: If de-tert-butylation occurs, isobutylene may be formed, which is a volatile gas and would escape, leading to poor mass balance. If decarboxylation occurs, CO₂ is lost.

    • Adsorption: The parent compound or its degradants may adsorb to the surface of the sample vial (e.g., glass or plastic).

Visualized Workflows and Pathways
Workflow for Acid Stability Assessment

cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_api Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) stress_acid Incubate Acid Sample (e.g., 60°C) prep_api->stress_acid stress_control Incubate Control Sample (e.g., 60°C) prep_api->stress_control prep_acid Prepare Acidic Medium (e.g., 0.1 M HCl) prep_acid->stress_acid prep_control Prepare Control Medium (Solvent only) prep_control->stress_control sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_control->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method sampling->analysis eval_quant Quantify Parent & Degradants (% Degradation) analysis->eval_quant eval_id Identify Degradation Products (using MS data) eval_quant->eval_id eval_path Propose Degradation Pathway eval_id->eval_path

Caption: Workflow for assessing acid stability of an API.

Potential Acid-Catalyzed Degradation Pathways

parent 3-Tert-butyl-2-hydroxy- 5-methylbenzoic acid intermediate1 2-Hydroxy-5-methyl- benzoic acid parent->intermediate1  De-tert-butylation  (H⁺, Δ) intermediate2 4-Tert-butyl- 2-methylphenol parent->intermediate2  Decarboxylation  (H⁺, Δ) side_product1 + Isobutylene / t-Butanol intermediate1->side_product1 side_product2 + CO₂ intermediate2->side_product2

Caption: Plausible degradation pathways under acidic stress.

Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines the development of a reverse-phase HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA/UV detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Chromatographic Conditions (Initial Gradient):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 230 nm and 280 nm, or use PDA to capture the full spectrum.

    • Injection Volume: 10 µL.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation: Prepare a mixed sample containing the unstressed parent compound and a sample from a forced degradation study (acid-stressed) that shows ~10-20% degradation. This will ensure the method can separate the parent from its actual degradants.

  • Method Optimization: Adjust the gradient slope, temperature, and mobile phase modifiers as needed to achieve a resolution of >2.0 between the parent peak and all degradation product peaks.

Protocol 2: Acid Stress Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid in a 50:50 mixture of acetonitrile and water.

  • Reaction Setup:

    • Acid Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1 M HCl.

    • Control Sample: In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with water.

  • Incubation: Place both flasks in a water bath or oven set to 60°C.

  • Sampling and Analysis:

    • Withdraw an aliquot (e.g., 100 µL) from each flask at T=0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the acid stress aliquot by diluting it 1:10 in the mobile phase to quench the reaction. Dilute the control sample similarly.

    • Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of each degradation product formed.

    • Confirm the peak purity of the parent compound at each time point.

    • If using LC-MS, obtain mass spectra for all new peaks to aid in identification.

References
  • ResolveMass Laboratories. (2026, February 15).
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Lavan, D. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vogt, F. D., et al. (n.d.). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC.
  • Hawe, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Arvin, K. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Ames, J., & Kohn, J. (2000, October 15). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
  • Rohwerder, T., & Müller, R. H. (n.d.). Proposed pathways for the bacterial degradation of tert-butyl alkyl...
  • Khan, M. A. M., et al. (2016, April 14). Mechanism of Acetyl Salicylic Acid (Aspirin)
  • Müller, R. H., et al. (n.d.). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC.
  • Sankar, D. G., et al. (2010, October 19).
  • Scott, J. S., et al. (n.d.). Metabolically Stable tert-Butyl Replacement - PMC - NIH.
  • Djellabi, R., et al. (n.d.). Photodegradation study of salycilic acid by TiO2 and synthesized TiO2-Cu.
  • GL Sciences Inc. (n.d.). Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC.
  • Mai, N. L., et al. (n.d.). Initial degradation mechanism of salicylic acid via electrochemical process.
  • Vanwijnsberghe, S., et al. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
  • BenchChem. (2025). hydroxybenzoic acid vs. 3,5-di-tert-butyl-4 - Benchchem.
  • International Union of Crystallography. (2006).
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.
  • The Royal Society of Chemistry. (2005).
  • Black, C. V. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • Chemsrc. (2025, August 25). 3-tert-butyl-2-hydroxy-6-methylbenzoic acid.
  • Quora. (2017, February 3). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?.
  • Gries, W., et al. (2020, May 11). Butylated hydroxytoluene (BHT) – Determination of 3,5-di- tert-butyl-4- hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. Publisso.
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Engineering & R&D) Subject: Optimization and Troubleshooting of Kolbe-Schmitt Carboxylation for Sterically Hindered Phenols

Introduction: The Engineering Challenge

You are likely synthesizing 3-tert-butyl-2-hydroxy-5-methylbenzoic acid (CAS: 60349-51-7) as a key intermediate for functional polymers, antioxidants, or pharmaceutical APIs.

While the chemistry appears to be a standard Kolbe-Schmitt carboxylation of 2-tert-butyl-4-methylphenol, the scale-up presents unique engineering hurdles. The steric bulk of the tert-butyl group adjacent to the reaction site (ortho-position) significantly impacts reaction kinetics, while the electron-rich nature of the ring makes the starting material prone to oxidation (tar formation).

This guide moves beyond bench-scale "baking" methods, advocating for a Solvent-Assisted Slurry Process which offers superior heat transfer and safety profiles for kilogram-to-ton scale manufacturing.

Module 1: The Optimized Protocol (Solvent-Assisted)

Core Philosophy: The "solid-gas" baking method used in academic literature is dangerous at scale due to poor heat transfer (exotherm risk) and "caking" (mass transfer limitation). We recommend a slurry process using an inert, high-boiling carrier.

Phase 1: Phenoxide Formation & Dehydration (The Critical Step)

Objective: Convert 2-tert-butyl-4-methylphenol to its anhydrous Sodium salt.

  • Reagent: Sodium Hydroxide (NaOH).[1] Note: Potassium (KOH) is generally avoided here as it favors para-carboxylation; while the para-position is blocked, K-salts often lead to higher decarboxylation rates in this specific substrate.

  • Solvent: Xylene or Toluene (for azeotropic drying).

Protocol:

  • Charge reactor with 2-tert-butyl-4-methylphenol and Xylene (3-4 volumes).

  • Add NaOH (1.01 eq) as a 50% aqueous solution.

  • Azeotropic Distillation: Heat to reflux. Continuously remove water via a Dean-Stark trap (or industrial decanter).

  • Endpoint: The distillate must be clear. Karl Fischer titration of the solvent return line should read < 100 ppm water. Moisture is the primary killer of yield.

Phase 2: Carboxylation[2][3]

Objective: Insert


 at the ortho-position.[2][3]
  • Solvent Swap (Optional but Recommended): If the reaction temperature requires >140°C, distill off Xylene and replace with a higher boiler (e.g., o-dichlorobenzene or sulfolane) OR perform the reaction under pressure in the remaining Xylene slurry.

  • Pressurization: Cool the anhydrous slurry to 100°C. Pressurize with dry

    
     to 5–10 bar.
    
  • Reaction Profile: Heat to 140–150°C . Maintain pressure.

  • The "Sticky Phase": The slurry will thicken significantly as the sodium phenoxide-

    
     complex rearranges. High-torque agitation (Anchor or Helical Ribbon impeller) is mandatory.
    
Phase 3: Work-up[3]
  • Quench: Cool to 60°C. Vent excess

    
    . Add water to dissolve the sodium salicylate salt.
    
  • Phase Split: Separate the organic solvent (containing unreacted phenol and tars). The product is in the aqueous layer.[4][5]

  • Acidification: Acidify aqueous layer with Sulfuric Acid to pH 2.0 to precipitate the product.

  • Crystallization: Recrystallize from Methanol/Water or Toluene.

Module 2: Visualization of Process Logic

Workflow Diagram

The following diagram illustrates the critical control points (CCPs) in the synthesis.

SynthesisWorkflow Start Start: 2-t-butyl-4-methylphenol Phenoxide Step 1: Phenoxide Formation (NaOH + Toluene) Start->Phenoxide Drying Step 2: Azeotropic Drying (CRITICAL: <100ppm H2O) Phenoxide->Drying -H2O Drying->Drying Water detected? Continue Reflux Carboxylation Step 3: Carboxylation (CO2, 5-10 bar, 140°C) Drying->Carboxylation +CO2 Workup Step 4: Phase Separation (Product in Aqueous Phase) Carboxylation->Workup +H2O Acidification Step 5: Acidification & Precipitation Workup->Acidification +H2SO4 Final Target: 3-t-butyl-2-hydroxy-5-methylbenzoic acid Acidification->Final

Caption: Process flow emphasizing the critical drying step required to prevent hydrolysis of the phenoxide intermediate.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: Low Yield & High Recovery of Starting Material

Symptom: The reaction completes, but you recover 40-60% unreacted phenol.

  • Root Cause A (Moisture): The Kolbe-Schmitt reaction is reversible. If water is present, the phenoxide hydrolyzes back to phenol and NaOH.

    • Fix: Extend the azeotropic drying time. Ensure

      
       gas lines are equipped with moisture traps.
      
  • Root Cause B (Mass Transfer): The reaction mixture solidified ("caked") on the reactor walls, preventing

    
     contact.
    
    • Fix: Switch to a slurry solvent system (e.g., o-dichlorobenzene) or upgrade to a high-torque agitator (Helical Ribbon).

Issue 2: Formation of "Tar" or Dark Impurities

Symptom: The product is brown/black and difficult to decolorize.

  • Root Cause: Oxidation of the electron-rich phenol/phenoxide at high temperatures.

    • Fix: The entire system must be inerted with Nitrogen prior to

      
       introduction. Ensure the reactor has no leaks. Add a trace antioxidant (e.g., Sodium Dithionite) during the aqueous workup to bleach the color.
      
Issue 3: De-alkylation (Loss of t-Butyl Group)

Symptom: NMR shows peaks corresponding to 5-methylsalicylic acid (missing the t-butyl group).

  • Root Cause: Thermal cracking. The tert-butyl group is acid-labile and thermally sensitive >160°C.

    • Fix: Strictly limit reaction temperature to 140–150°C . Do not exceed 155°C.

Module 4: Quantitative Data & Specifications[6]

Process Parameters Table
ParameterRangeOptimalReason for Limit
Water Content (Pre-CO2) < 200 ppm< 50 ppm Water kills conversion (Reversibility).
Reaction Temp 120–160°C145°C <120°C: Slow kinetics. >160°C: De-tert-butylation.[6]
CO2 Pressure 1–20 bar6–8 bar Higher pressure improves rate but increases engineering cost.
Agitation Power --High Torque Reaction passes through a viscous/solid phase.
Stoichiometry (NaOH) 1.0–1.1 eq1.01 eq Excess base reduces yield (disodium salt formation).
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield CheckWater Check Water Content (Karl Fischer) Problem->CheckWater CheckTemp Check Temperature (Thermocouple Log) Problem->CheckTemp CheckMixing Check Agitator (Power Draw) Problem->CheckMixing ResultWater High Water? Dry longer. CheckWater->ResultWater ResultTemp Temp > 160C? De-alkylation occurred. CheckTemp->ResultTemp ResultMix Low Power Draw? Poor gas-solid contact. CheckMixing->ResultMix

Caption: Diagnostic logic for identifying the root cause of yield loss during scale-up.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

    • Context: The definitive review on the mechanism, highlighting the importance of the anhydrous alkali metal phenoxide intermedi
  • Markovic, Z., et al. (2002). Mechanism of the Kolbe-Schmitt reaction: Structure of the intermediate. Journal of Chemical Information and Modeling. Context: Explains the chelation control of Sodium (Na+) favoring the ortho-position.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gupta, R. (2014). Process Safety in the Scale-up of Exothermic Reactions. Chemical Engineering Progress.

Sources

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts alkylation of phenols. Low yields in this cornerstone reaction can be a significant impediment to synthetic campaigns. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to not only solve current problems but also to anticipate and prevent future setbacks.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation of phenol is resulting in a very low yield of the desired C-alkylated product. What are the most likely causes?

Low yields in the Friedel-Crafts alkylation of phenols can often be traced back to several key factors. The primary culprits include:

  • Catalyst Deactivation : The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the catalyst by forming a stable complex, rendering it unable to activate the alkylating agent.[1][2] This also deactivates the aromatic ring itself towards electrophilic substitution.[2]

  • Competing O-Alkylation : Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation).[1][2] O-alkylation forms a phenolic ether, which is often an undesired byproduct. The balance between C- and O-alkylation is highly dependent on reaction conditions.[3][4]

  • Polysubstitution : The introduction of an alkyl group onto the phenol ring activates it further, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups, a common issue in Friedel-Crafts alkylation.[5][6]

  • Carbocation Rearrangement : When using primary or secondary alkyl halides, the intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric products.[6][7]

  • Steric Hindrance : Bulky substituents on either the phenol or the alkylating agent can sterically hinder the reaction, leading to lower yields.[8]

Troubleshooting Guides

Problem 1: Predominant formation of O-alkylated ether instead of the desired C-alkylated phenol.

Root Cause Analysis: The competition between O- and C-alkylation is a classic challenge in phenol chemistry. The outcome is often dictated by the reaction conditions, particularly the choice of solvent and the nature of the phenoxide ion.

  • Mechanism Insight : In the presence of a base, phenol is deprotonated to form a phenoxide anion. This anion exists in resonance, with negative charge density on both the oxygen and the ortho/para carbons of the ring.[3] O-alkylation is often kinetically favored, while C-alkylation can be the thermodynamically favored product under certain conditions.

Solutions & Protocols:

  • Solvent Selection is Critical : The choice of solvent can dramatically influence the ratio of O- to C-alkylation.

    • To Favor C-Alkylation : Employ protic solvents like water or trifluoroethanol (TFE).[3] These solvents can hydrogen-bond with the phenoxide oxygen, effectively shielding it and making it less available for nucleophilic attack. This "directs" the alkylating agent towards the carbon atoms of the ring.[3]

    • To Favor O-Alkylation : Use aprotic polar solvents such as DMF or DMSO. These solvents do not shield the oxygen atom, allowing it to act as the primary nucleophile.[3]

  • Consider a Fries Rearrangement as an Alternative Route : If direct C-alkylation proves difficult, a two-step approach involving a Fries rearrangement can be highly effective.

    • Step 1: O-Acylation : First, perform an O-acylation of the phenol with an acyl chloride. This reaction is often high-yielding.

    • Step 2: Fries Rearrangement : The resulting phenolic ester is then treated with a Lewis acid (often in stoichiometric amounts or greater) to induce rearrangement of the acyl group to the ortho and para positions of the ring.[1][2][8] The ortho/para selectivity can be controlled by temperature.[8]

Experimental Protocol: Fries Rearrangement for C-Acylation

  • O-Acylation : To a solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0°C and slowly add the acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up to isolate the pure phenyl ester.

  • Fries Rearrangement : To a flask containing the phenyl ester (1.0 eq), add a Lewis acid (e.g., AlCl₃, 1.1-2.0 eq) at 0°C. The reaction can be run neat or in a non-polar solvent. The temperature is then adjusted to control regioselectivity (lower temperatures favor the para product, while higher temperatures favor the ortho product).[8] After the reaction is complete, quench carefully with ice/water and extract the product.

Problem 2: Significant formation of polyalkylated byproducts.

Root Cause Analysis: The alkyl group introduced in the first step is an activating group, making the mono-alkylated product more susceptible to further alkylation than the starting phenol.

Solutions & Protocols:

  • Control Stoichiometry : Use a large excess of the phenol relative to the alkylating agent. This increases the statistical probability that the alkylating agent will encounter an unreacted phenol molecule rather than a mono-alkylated one.[6][9]

  • Lower Reaction Temperature : Running the reaction at a lower temperature can help to control the reactivity and reduce the rate of the second alkylation.[9]

  • Monitor Reaction Progress : Closely monitor the reaction using techniques like TLC or GC. Quench the reaction as soon as a significant amount of the desired mono-alkylated product has formed, before substantial polyalkylation occurs.[9]

Problem 3: My catalyst seems to be inactive, leading to no or very low conversion.

Root Cause Analysis: As mentioned, the Lewis acid catalyst can be "poisoned" or deactivated by complexation with the phenolic oxygen.[1][2] Moisture in the reaction is another common cause of catalyst deactivation.[10]

Solutions & Protocols:

  • Increase Catalyst Loading : For phenols, it is often necessary to use stoichiometric or even excess amounts of the Lewis acid catalyst to compensate for the amount that will be complexed by the phenol and the product.[2][10]

  • Rigorous Anhydrous Conditions : Ensure all glassware is oven- or flame-dried and that all solvents and reagents are scrupulously dry.[11] Any moisture will react with and destroy the Lewis acid catalyst.[10]

  • Alternative Catalytic Systems : Explore greener and more robust catalytic systems that are less prone to deactivation.

    • Solid Acid Catalysts : Zeolites and cation-exchange resins like Amberlyst-15 can be effective and are easily separated from the reaction mixture.[12][13]

    • Metal Triflates : Catalysts like scandium triflate (Sc(OTf)₃) or copper(II) triflate (Cu(OTf)₂) are often more water-tolerant and can be used in catalytic amounts.[14][15]

    • Brønsted Acids : Strong Brønsted acids like triflic acid (TfOH) can also promote the reaction.[1][16]

Data Summary: Alternative Catalysts for Phenol Alkylation

Catalyst SystemAlkylating AgentKey AdvantagesReference(s)
Amberlyst-15OlefinsHeterogeneous, easily recyclable[12],[13]
ZnCl₂/CSASecondary AlcoholsHigh ortho-selectivity[17],[18]
Pd/C and Sc(OTf)₃Primary AlcoholsHigh ortho-selectivity, reusable catalyst[15]
Triflic Acid (TfOH)Alcohols, DienesStrong acid, can favor C-alkylation[1],[19]
Problem 4: The reaction is producing a mixture of isomers due to carbocation rearrangement.

Root Cause Analysis: Primary and secondary carbocations generated from the corresponding alkyl halides or alcohols are prone to 1,2-hydride or 1,2-alkyl shifts to form more stable tertiary carbocations.

Solutions & Protocols:

  • Choose a Different Alkylating Agent : If possible, use an alkylating agent that will form a stable carbocation without rearrangement (e.g., a tertiary alkyl halide).

  • Use Milder Reaction Conditions : Lowering the reaction temperature can sometimes suppress rearrangement reactions.

  • Consider Friedel-Crafts Acylation Followed by Reduction : This is a classic strategy to obtain linear alkyl chains without rearrangement.

    • Step 1: Acylation : Perform a Friedel-Crafts acylation with an acyl halide. The resulting acylium ion is resonance-stabilized and does not rearrange.

    • Step 2: Reduction : The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Workflow Diagram: Circumventing Carbocation Rearrangement

G cluster_0 Direct Alkylation (Prone to Rearrangement) cluster_1 Acylation-Reduction Pathway (No Rearrangement) A Phenol + Primary/Secondary Alkyl Halide B Carbocation Rearrangement A->B Lewis Acid C Mixture of Isomeric Products B->C D Phenol + Acyl Halide E Acylium Ion (Stable) D->E Lewis Acid F Acyl Phenol E->F G Desired Linear Alkyl Phenol F->G Reduction (e.g., Clemmensen) G Start Low Yield in Phenol Alkylation Q1 What is the major byproduct? (Analyze by GC-MS, NMR) Start->Q1 O_Alk O-Alkylated Ether Q1->O_Alk Ether Poly_Alk Polyalkylated Products Q1->Poly_Alk Di/Tri-alkyl No_Rxn Unreacted Starting Material Q1->No_Rxn No reaction Isomers Isomeric Products Q1->Isomers Rearrangement Sol_O_Alk Switch to protic solvent (e.g., TFE). Consider Fries Rearrangement. O_Alk->Sol_O_Alk Sol_Poly_Alk Use excess phenol. Lower reaction temperature. Monitor reaction closely. Poly_Alk->Sol_Poly_Alk Sol_No_Rxn Increase catalyst loading. Ensure anhydrous conditions. Try alternative catalysts (e.g., Sc(OTf)₃). No_Rxn->Sol_No_Rxn Sol_Isomers Use acylation-reduction pathway. Choose different alkylating agent. Isomers->Sol_Isomers

Caption: A decision tree for troubleshooting Friedel-Crafts alkylation of phenols.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Available at: [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Available at: [Link]

  • Wang, Y., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]

  • Sartori, G., et al. (1991). Acidity effect in the regiochemical control of the alkylation of phenol with alkenes. Journal of the Chemical Society, Perkin Transactions 1.
  • Sato, T., et al. (2002).
  • RSC Publishing. (2024, February 21). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Available at: [Link]

  • Wang, Y., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. Available at: [Link]

  • Google Patents. (n.d.). US4594460A - Process for selective C-alkylation of phenols.
  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Available at: [Link]

  • ACS Publications. (2024, June 25). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Available at: [Link]

  • ResearchGate. (2026, January 29). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • ResearchGate. (2025, August 6). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Available at: [Link]

  • National Center for Biotechnology Information. (2023, April 12). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Available at: [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • National Center for Biotechnology Information. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Available at: [Link]

Sources

Validation & Comparative

comparing the chelating ability of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid with salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Steric vs. Electronic Modulation in Salicylate Chelation: A Comparative Guide to 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid and Salicylic Acid

Executive Summary

This guide provides a technical comparison between the classical chelator Salicylic Acid (SA) and its sterically hindered, lipophilic derivative, 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid (TBHMB) .[1]

While Salicylic Acid serves as the benchmark for bidentate salicylate coordination, TBHMB introduces a critical "Ortho-Effect" via the bulky tert-butyl group at the C3 position. This modification fundamentally alters the ligand's performance profile:

  • Salicylic Acid (SA): High aqueous solubility, planar coordination geometry, and high thermodynamic stability constants (

    
    ) with hard Lewis acids (Fe
    
    
    
    , Al
    
    
    ).[1]
  • TBHMB: High lipophilicity (LogP > 4.5), sterically strained coordination sphere, and kinetic selectivity.[1] It is superior for solvent extraction and membrane permeability but exhibits lower thermodynamic stability in aqueous phases due to steric repulsion.

Molecular Architecture & Theoretical Basis

To understand the difference in performance, we must analyze the structural modifications.[1]

  • Salicylic Acid: The hydroxyl (-OH) and carboxyl (-COOH) groups are ortho to each other, forming a stable 6-membered chelate ring with metal ions. The molecule is planar.

  • TBHMB: The core is identical, but the C3 position (ortho to the phenol) holds a tert-butyl group, and the C5 position holds a methyl group.

The "Ortho-Effect" (Steric vs. Electronic)

The tert-butyl group is the defining feature. It exerts two opposing forces:

  • Electronic (+I Effect): The alkyl groups are electron-donating. This increases the electron density on the phenolate oxygen, theoretically making it a stronger Lewis base (harder base).

  • Steric (The Dominant Factor): The massive bulk of the tert-butyl group physically crowds the binding site. It forces the carboxylate group out of planarity to relieve strain and prevents the close approach of smaller metal ions or the formation of saturated

    
     complexes.
    

ChelationLogic cluster_0 Ligand Properties cluster_1 Mechanistic Impact cluster_2 Chelation Outcome SA Salicylic Acid (SA) (Unsubstituted) Planarity High Planarity Optimal Bite Angle SA->Planarity No hindrance TBHMB TBHMB (3-t-butyl-5-methyl) Steric Steric Crowding (Ortho-Effect) TBHMB->Steric t-Butyl Group Inductive +I Inductive Effect (Increased Basicity) TBHMB->Inductive Alkyl Groups Lipophilic High Lipophilicity Favors Organic Phase TBHMB->Lipophilic Hydrophobic bulk HighK High Stability Constant (Log K) Favors Aqueous Complex Planarity->HighK Optimal overlap Steric->HighK Weakens bond (Actual) Selectivity Size-Based Selectivity (Rejects small metals) Steric->Selectivity Prevents saturation Inductive->HighK Stronger bond (Theoretical)

Caption: Comparative pathway showing how steric bulk in TBHMB overrides electronic benefits to alter chelation outcomes.[1]

Physicochemical Comparison Data

The following data synthesizes standard values for Salicylic Acid with calculated/experimental values for alkyl-substituted salicylates (based on Hammett substituent constants and partition coefficient algorithms).

PropertySalicylic Acid (SA)TBHMB (Derivative)Implication
MW ( g/mol ) 138.12208.26TBHMB is significantly heavier.
LogP (Octanol/Water) ~2.26~4.8 - 5.2TBHMB is highly lipophilic; ideal for membrane transport or solvent extraction.
pKa1 (Carboxyl) 2.97~3.2 - 3.4TBHMB is a weaker acid due to +I effect of alkyl groups.
pKa2 (Phenolic) 13.6~14.0+TBHMB phenolate is a harder base, but harder to deprotonate.[1]
Chelation Mode Bidentate (O,O)Bidentate (O,O)Same binding motif, different geometry.[1]
Fe(III) Stability (Log

)
~16.4~14.5 - 15.0 (Est.)Steric hindrance lowers stability despite higher basicity.
Water Solubility ~2 g/L (20°C)Insoluble (< 0.1 g/L)TBHMB requires organic co-solvents (DMSO, Ethanol).[1]

Experimental Protocols

To validate the differences in chelating ability, strictly controlled experiments are required.[1] Do not rely on visual color changes alone.

Experiment A: Potentiometric Determination of Stability Constants

Objective: To quantify the affinity (Log K) of both ligands for a target metal (e.g., Cu


 or Fe

). Note: Due to TBHMB's insolubility, a mixed solvent system (50% v/v Dioxane-Water) is required for both ligands to ensure a valid comparison.[1]

Materials:

  • Ligand solutions (0.01 M) in 50% Dioxane-Water.

  • Metal salt solution (0.01 M Cu(NO

    
    )
    
    
    
    ) in water.
  • Standardized NaOH (0.1 M).

  • Potentiometric autotitrator with glass electrode (calibrated for mixed solvents).

Protocol:

  • Calibration: Calibrate the pH electrode using buffers prepared in the same 50% dioxane-water matrix to account for the liquid junction potential shift.

  • Ligand Titration: Titrate 50 mL of the Ligand solution with NaOH to determine exact pKa values (

    
    ) under these conditions.
    
  • Complex Titration: Mix Ligand and Metal in a 1:1 and 2:1 ratio (50 mL total). Titrate with NaOH.

  • Data Analysis: Plot pH vs. Volume of NaOH. The depression of the pH curve in the presence of metal indicates complexation.

  • Calculation: Use Irving-Rossotti computational methods or Hyperquad software to solve for

    
     and 
    
    
    
    .
    • Expectation: SA will show a steeper pH drop (stronger proton displacement) than TBHMB.

Experiment B: Solvent Extraction Efficiency (The "Shake-Flask" Test)

Objective: To demonstrate the functional advantage of TBHMB in biphasic systems (drug delivery/metallurgy model).

Protocol:

  • Aqueous Phase: Prepare 10 mM CuSO

    
     in acetate buffer (pH 5.0).
    
  • Organic Phase: Prepare 10 mM of SA in Chloroform and 10 mM of TBHMB in Chloroform.

  • Extraction:

    • Add 10 mL Aqueous phase and 10 mL Organic phase (SA) to a separating funnel.

    • Add 10 mL Aqueous phase and 10 mL Organic phase (TBHMB) to a second funnel.

  • Agitation: Shake vigorously for 10 minutes at 25°C. Allow phases to separate.

  • Analysis: Measure the concentration of Cu

    
     remaining in the aqueous phase using Atomic Absorption Spectroscopy (AAS) or UV-Vis (using a water-soluble indicator like PAR).
    
  • Result: TBHMB will extract significantly more Copper into the chloroform layer due to the formation of a neutral, lipophilic complex

    
    . SA complexes may precipitate or remain in the aqueous phase due to insufficient lipophilicity.
    

Implications for Drug Development[2][3]

When selecting between these scaffolds for pharmaceutical applications, consider the following:

  • Bioavailability: TBHMB falls into BCS Class II (Low Solubility, High Permeability).[1] Its high LogP suggests excellent passive diffusion across the Blood-Brain Barrier (BBB), making it a candidate for CNS-targeting chelation therapy (e.g., Alzheimer's/Parkinson's metal scavenging).[1]

  • Toxicity: The metabolic pathway of TBHMB differs. The tert-butyl group blocks metabolic hydroxylation at the C3 position, potentially extending the half-life (

    
    ) compared to SA, which is rapidly glucuronidated.[1]
    
  • Selectivity: The steric bulk of TBHMB makes it more selective for larger metal ions or those that can accommodate distorted geometries, potentially reducing the depletion of essential trace minerals (like Zn

    
    ) compared to the promiscuous SA.
    

DrugDesign cluster_SA Salicylic Acid cluster_TBHMB TBHMB SA_Node Hydrophilic Rapid Clearance SA_App Topical / GI (Aspirin precursor) SA_Node->SA_App TB_Node Lipophilic Steric Shielding TB_App CNS / Membrane (Slow Metabolism) TB_Node->TB_App

Caption: Application divergence based on physicochemical properties.

References

  • Martell, A. E., & Smith, R. M. (2004).[1] NIST Critically Selected Stability Constants of Metal Complexes. NIST Standard Reference Database 46. [Link][1]

  • Irving, H., & Rossotti, H. S. (1954).[1] The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.[1] [Link]

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for LogP and Hammett constants).

  • Tashiro, M., et al. (1980).[1] The preparation of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid and its use in selective extraction. Journal of Organic Chemistry. (General reference for synthesis and properties of alkyl salicylates).

  • PubChem Compound Summary. (2024). 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde (Precursor/Analog Analysis). National Center for Biotechnology Information. [Link][1]

Sources

A Researcher's Guide to the Spectroscopic Comparison of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid and its Positional Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent structure, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid and its positional isomer, 5-tert-butyl-2-hydroxy-3-methylbenzoic acid. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key differentiating features that enable unambiguous identification.

The Importance of Isomer Differentiation

The subject of our investigation, substituted salicylic acids, are crucial intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to polymers. The specific placement of the bulky tert-butyl group and the electron-donating methyl group on the salicylic acid framework significantly influences the molecule's reactivity, steric hindrance, and electronic properties.[1] Consequently, robust analytical methods to distinguish between isomers like 3-tert-butyl-2-hydroxy-5-methylbenzoic acid (Isomer A) and 5-tert-butyl-2-hydroxy-3-methylbenzoic acid (Isomer B) are essential for ensuring product purity, efficacy, and safety in research and manufacturing.

Spectroscopic Analysis: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. Therefore, a combination of methods is employed to gain complementary information. This guide will delve into the theoretical underpinnings and practical application of four key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of individual nuclei, particularly ¹H (proton) and ¹³C (carbon).[2][4][5]

Causality Behind Experimental Choices: The choice of NMR is predicated on its ability to reveal the precise connectivity of atoms within a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is directly altered by the position of substituents on the aromatic ring.[2] Furthermore, spin-spin coupling patterns provide definitive evidence of which protons are adjacent to one another, allowing for unambiguous assignment of the substitution pattern.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the proton signals to determine the relative number of protons.

Spectroscopic Parameter3-tert-butyl-2-hydroxy-5-methylbenzoic acid (Isomer A)5-tert-butyl-2-hydroxy-3-methylbenzoic acid (Isomer B)Key Differentiating Feature
¹H NMR
Aromatic ProtonsTwo singlets or two doublets with very small couplingTwo doublets with a distinct ortho coupling constant (typically 7-9 Hz)The coupling pattern of the aromatic protons directly reflects their relative positions.
tert-Butyl ProtonsSinglet, ~1.3-1.5 ppmSinglet, ~1.3-1.5 ppmChemical shift may vary slightly due to different steric and electronic environments.
Methyl ProtonsSinglet, ~2.2-2.4 ppmSinglet, ~2.2-2.4 ppmSimilar to the tert-butyl protons, the precise chemical shift can be a subtle indicator.
Hydroxyl ProtonBroad singlet, variable chemical shiftBroad singlet, variable chemical shiftPosition is highly dependent on concentration and solvent.
Carboxylic Acid ProtonBroad singlet, variable chemical shiftBroad singlet, variable chemical shiftPosition is highly dependent on concentration and solvent.
¹³C NMR
Aromatic CarbonsSix distinct signalsSix distinct signalsThe chemical shifts of the substituted and unsubstituted aromatic carbons will differ significantly between the two isomers due to the varying electronic effects of the substituents at different positions.
Carbonyl Carbon~170-175 ppm~170-175 ppmThe electronic environment of the carboxyl group is influenced by the ortho substituent, leading to potential small differences in chemical shift.
tert-Butyl CarbonsQuaternary (~35 ppm) and methyl (~30 ppm) carbonsQuaternary (~35 ppm) and methyl (~30 ppm) carbons
Methyl Carbon~20-22 ppm~20-22 ppm

Note: The predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[7] It is particularly useful for identifying functional groups and can also provide information about the substitution pattern of aromatic rings.[7][8]

Causality Behind Experimental Choices: The choice of IR spectroscopy is based on its ability to provide a unique "fingerprint" for each molecule.[7] The out-of-plane C-H bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern, providing a reliable method for distinguishing between positional isomers.[8][9][10]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Spectroscopic Parameter3-tert-butyl-2-hydroxy-5-methylbenzoic acid (Isomer A)5-tert-butyl-2-hydroxy-3-methylbenzoic acid (Isomer B)Key Differentiating Feature
O-H Stretch (Carboxylic Acid) Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹
O-H Stretch (Phenolic) ~3300-3500 cm⁻¹~3300-3500 cm⁻¹
C=O Stretch (Carboxylic Acid) ~1650-1700 cm⁻¹~1650-1700 cm⁻¹The position can be influenced by intramolecular hydrogen bonding.
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Out-of-Plane Bending A specific pattern of bands in the 650-900 cm⁻¹ region characteristic of 1,2,3,5-tetrasubstituted benzene.A different, distinct pattern of bands in the 650-900 cm⁻¹ region characteristic of 1,2,3,5-tetrasubstituted benzene.The "fingerprint" region is crucial for distinguishing isomers.[8][9]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] By analyzing the fragmentation patterns of the molecular ion, one can deduce valuable structural information.[13][14][15]

Causality Behind Experimental Choices: While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the influence of substituent positions on bond strengths and the stability of the resulting fragment ions.[16][17] "Ortho" effects, where adjacent substituents interact during fragmentation, can be particularly informative.[16]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Parameter3-tert-butyl-2-hydroxy-5-methylbenzoic acid (Isomer A) & 5-tert-butyl-2-hydroxy-3-methylbenzoic acid (Isomer B)Key Differentiating Feature
Molecular Ion (M⁺) m/z = 208Both isomers will show a molecular ion at the same m/z.
[M-15]⁺ Loss of a methyl radical (•CH₃) from the tert-butyl group.The relative intensity of this peak can be a key differentiator. Steric interactions in Isomer B might influence the ease of this fragmentation.
[M-18]⁺ Loss of water (H₂O), potentially from an "ortho effect" involving the carboxylic acid and the tert-butyl group.The proximity of the tert-butyl group to the carboxylic acid in Isomer A could lead to a more prominent [M-18]⁺ peak compared to Isomer B.
[M-45]⁺ Loss of the carboxyl group (•COOH).The relative abundance of this fragment may differ slightly.
Other Fragments Further fragmentation of the above ions will create a unique fingerprint for each isomer.The relative abundances of the fragment ions, rather than their m/z values, will be the primary means of differentiation.[17][18]

Note: The fragmentation pathways are predicted based on general principles of mass spectrometry.[14][15] Derivatization, for example, by creating trimethylsilyl (TMS) ethers, can sometimes enhance the differences in fragmentation patterns between isomers.[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.[20] The position and intensity of absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.[21][22]

Causality Behind Experimental Choices: The position of the electron-donating (-OH, -CH₃) and electron-withdrawing (-COOH) groups, along with the bulky tert-butyl group, will influence the energy of the π-π* transitions in the benzene ring.[20][23][24] This will result in slight shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε) between the two isomers.[21][23]

  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Spectroscopic Parameter3-tert-butyl-2-hydroxy-5-methylbenzoic acid (Isomer A)5-tert-butyl-2-hydroxy-3-methylbenzoic acid (Isomer B)Key Differentiating Feature
λmax Expected to show characteristic absorption bands for a substituted benzene ring.The λmax may be slightly shifted (bathochromic or hypsochromic shift) compared to Isomer A due to the different substitution pattern affecting the electronic transitions.[23][24]The precise position of λmax.
Molar Absorptivity (ε) The intensity of the absorption bands will be characteristic of the molecule.The molar absorptivity may differ from Isomer A, reflecting changes in the probability of the electronic transitions.The intensity of the absorption peaks.

Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship between the isomeric structures and their spectroscopic outputs.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer A Isomer A NMR NMR Isomer A->NMR IR IR Isomer A->IR MS MS Isomer A->MS UV_Vis UV_Vis Isomer A->UV_Vis Isomer B Isomer B Isomer B->NMR Isomer B->IR Isomer B->MS Isomer B->UV_Vis Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation UV_Vis->Structural Elucidation

Caption: Experimental workflow for spectroscopic comparison.

logic_diagram cluster_isomers Positional Isomers cluster_spectra Distinct Spectroscopic Signatures Molecular Formula Molecular Formula Isomer A Isomer A Molecular Formula->Isomer A Isomer B Isomer B Molecular Formula->Isomer B NMR_A NMR Spectrum A Isomer A->NMR_A IR_A IR Spectrum A Isomer A->IR_A MS_A MS Spectrum A Isomer A->MS_A UV_Vis_A UV-Vis Spectrum A Isomer A->UV_Vis_A NMR_B NMR Spectrum B Isomer B->NMR_B IR_B IR Spectrum B Isomer B->IR_B MS_B MS Spectrum B Isomer B->MS_B UV_Vis_B UV-Vis Spectrum B Isomer B->UV_Vis_B

Sources

A Comparative Guide to the Biological Activity of 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of Substituted Hydroxybenzoic Acids

Substituted hydroxybenzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their therapeutic potential is intricately linked to the nature and positioning of functional groups on the benzene ring, which modulate their physicochemical properties and interactions with biological targets. This guide provides an in-depth comparative analysis of the biological activity of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, a key molecule in this class, and its structural analogs. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide a valuable resource for the rational design of novel therapeutic agents.

The core structure, characterized by a hydroxyl group ortho to a carboxylic acid and further substituted with a bulky tert-butyl group and a methyl group, presents a unique combination of steric and electronic features. These characteristics are hypothesized to influence its antioxidant, antimicrobial, and anti-inflammatory properties, which will be the focus of this comparative guide.

Comparative Biological Activities: A Data-Driven Analysis

A thorough understanding of the biological activities of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid and its analogs is crucial for identifying promising lead compounds. This section delves into a comparative analysis of their antioxidant, antimicrobial, and anti-inflammatory properties, supported by available experimental data.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The presence of electron-donating groups and steric hindrance around the hydroxyl group can significantly enhance this activity.

While direct comparative studies on a series of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid analogs are limited in the readily available literature, we can infer structure-activity relationships from related compounds. For instance, the presence of bulky tert-butyl groups ortho and para to the hydroxyl group is known to increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant potency.

Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
3,5-Di-tert-butyl-4-hydroxybenzaldehydeDPPH-BHT55.17% inhibition at 100 µM
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH84.64% inhibition at 100 µMAscorbic Acid87.15% inhibition at 100 µM

Note: Data for 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid was not available in the reviewed literature. The table presents data for a structurally related compound to illustrate the potent antioxidant activity of molecules with the 3,5-di-tert-butyl-4-hydroxyphenyl moiety. A lower IC50 value or higher percent inhibition indicates greater antioxidant activity.[1][2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

dot

Caption: Workflow of the DPPH radical scavenging assay.

Antimicrobial Activity: Combating Bacterial Growth

Hydroxybenzoic acid derivatives have long been recognized for their antimicrobial properties.[3][4] The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The presence of a lipophilic tert-butyl group is expected to enhance the partitioning of the molecule into the bacterial cell membrane.

Table 2: Antimicrobial Activity of a Related Hydroxybenzoic Acid Derivative

CompoundOrganismMIC (mg/L)
tert-butylbenzoquinone (TBBQ)Staphylococcus aureus SH10008
tert-butylbenzoquinone (TBBQ)Clinical S. aureus isolates (MIC90)16

Note: This data is for tert-butylbenzoquinone, an oxidation product of the antioxidant tert-butylhydroquinone (TBHQ), highlighting the antibacterial potential of tert-butyl substituted phenolic structures.[5] Further studies are needed to determine the specific antimicrobial spectrum and potency of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid and its direct analogs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

dot

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Benzoic acid derivatives have demonstrated anti-inflammatory potential, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of inflammatory mediators like nitric oxide (NO).[6][7]

The structural features of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, particularly the salicylic acid-like core (2-hydroxybenzoic acid), suggest a potential for COX inhibition. The bulky tert-butyl group may influence its selectivity and binding affinity within the enzyme's active site.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.

dot

Caption: Workflow for an in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid and its analogs is governed by the interplay of their structural features.

  • Hydroxyl and Carboxyl Groups: The ortho-relationship of the hydroxyl and carboxyl groups is a key feature of the salicylic acid pharmacophore, which is crucial for anti-inflammatory activity, likely through the inhibition of COX enzymes. These groups also contribute to antioxidant activity through hydrogen donation and radical stabilization.

  • Tert-butyl Group: The bulky tert-butyl group provides significant steric hindrance. This can enhance antioxidant activity by stabilizing the phenoxyl radical.[8] In terms of antimicrobial activity, its lipophilicity may facilitate the compound's interaction with and disruption of bacterial cell membranes. The position and size of this alkyl group can influence selectivity and potency for enzyme targets.

  • Methyl Group: The methyl group is an electron-donating and lipophilic substituent. Its presence can modulate the electronic properties of the aromatic ring, potentially influencing antioxidant capacity. Its steric bulk, although smaller than the tert-butyl group, can also affect binding to biological targets.[8]

Logical Relationship of Structural Features to Biological Activity

dot

SAR_Logic cluster_features Structural Features cluster_properties Physicochemical Properties cluster_activities Biological Activities Core 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid OH_COOH Ortho-hydroxyl & Carboxyl Groups Core->OH_COOH Tert_butyl Tert-butyl Group Core->Tert_butyl Methyl Methyl Group Core->Methyl Electronic Electronic Effects (Electron Donating) OH_COOH->Electronic Anti_inflammatory Anti-inflammatory OH_COOH->Anti_inflammatory Salicylate-like Steric Steric Hindrance Tert_butyl->Steric Lipophilicity Lipophilicity Tert_butyl->Lipophilicity Methyl->Electronic Methyl->Lipophilicity Antioxidant Antioxidant Electronic->Antioxidant Steric->Antioxidant Steric->Anti_inflammatory Target Binding Antimicrobial Antimicrobial Lipophilicity->Antimicrobial

Caption: Influence of structural features on biological activities.

Conclusion and Future Directions

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid and its analogs represent a promising class of compounds with potential antioxidant, antimicrobial, and anti-inflammatory activities. The unique combination of a salicylic acid-like core with bulky and electron-donating substituents provides a fertile ground for further investigation and optimization.

While this guide provides a framework for understanding the biological potential of these compounds, the lack of direct comparative experimental data for 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid highlights a clear research gap. Future studies should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate precise structure-activity relationships. Head-to-head comparisons using standardized assays will be critical in identifying lead candidates with enhanced potency and selectivity for further preclinical development.

References

  • Kim, K. H., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 583-588. [Link]

  • Krol, W., et al. (1995). Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. Biochemical Pharmacology, 50(7), 1031-1035. [Link]

  • Malterud, K. E. (2007). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • O'Sullivan, S., et al. (2013). Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ). Journal of Antimicrobial Chemotherapy, 68(6), 1339-1347. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Tanamachi, H., et al. (2000). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Planta Medica, 66(7), 655-657. [Link]

  • Tominaga, K., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Journal of Antibiotics, 48(8), 811-820. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

Sources

assessing the metal-binding selectivity of hindered salicylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metallodrug development and antioxidant formulation, standard salicylates often suffer from "promiscuous chelation"—binding essential ions (Ca²⁺, Zn²⁺) with nearly the same affinity as target transition metals (Fe³⁺, Cu²⁺). This guide evaluates Hindered Salicylic Acids (specifically 3,5-di-tert-butylsalicylic acid and 3,5-diisopropylsalicylic acid) as a solution.[1] By introducing steric bulk at the ortho and meta positions, these ligands create a "privileged binding pocket" that maintains high affinity for hard, small ions like Fe(III) while modulating lipophilicity (LogP) and reducing off-target scavenging of larger or kinetically labile metals.

Part 1: The Steric Advantage (Mechanism & Theory)

Standard Salicylic Acid (SA) presents a planar, bidentate O,O-donor set.[1] While effective, its lack of steric volume allows it to stack and coordinate with a wide array of metals, leading to toxicity or depletion of essential minerals in biological systems.

Hindered Salicylic Acids (e.g., 3,5-di-tert-butylsalicylic acid, 3,5-DTBSA) utilize bulky alkyl groups to enforce selectivity through two mechanisms:[1]

  • Steric Gating: The 3-position (ortho) substituent creates a "fence" near the phenolic oxygen.[1] This hinders the approach of metals requiring specific planar geometries or those with large ionic radii, while accommodating smaller, hard ions like Fe³⁺ that can slot into the cavity.

  • Lipophilic Shielding: The alkyl groups drastically increase LogP, facilitating membrane permeability (e.g., blood-brain barrier crossing) and preventing the ligand from being sequestered in aqueous compartments where it might bind loose calcium.

Diagram 1: Mechanism of Steric Selectivity

The following diagram illustrates how steric bulk physically prevents the coordination of "non-fit" metals while stabilizing the target.

StericSelectivity Ligand 3,5-Di-tert-butyl Salicylic Acid Target Target Metal (Fe³⁺, High Charge/Radius) Ligand->Target High Affinity Interferent Interfering Metal (Ca²⁺/Mg²⁺, Low Charge/Radius) Ligand->Interferent Low Affinity Complex Stable Chelate (Hydrophobic Shield) Target->Complex Fits in Pocket Clash Steric Clash (No Binding) Interferent->Clash Blocked by t-Butyl

Caption: Steric gating mechanism where 3,5-di-tert-butyl groups prevent coordination of larger or geometrically incompatible ions.[1]

Part 2: Comparative Performance Metrics

The following data contrasts standard Salicylic Acid (SA) with its hindered analog (3,5-DTBSA). Note the massive shift in lipophilicity and the maintenance of Iron affinity despite the bulk.

FeatureSalicylic Acid (Standard)3,5-Di-tert-butylsalicylic Acid (Hindered)Impact
Log P (Lipophilicity) ~2.26> 4.50Critical: Hindered analog penetrates cell membranes/BBB significantly better.[1][2]
Fe(III) Affinity (log

)
~36.5~34.0 - 35.5Maintained: High affinity for Fe(III) is preserved due to charge density matching.[1]
Cu(II) Affinity (log

)
~10.6~9.8Modulated: Slight reduction reduces toxicity; favors specific square-planar geometries.[1]
Selectivity (Fe vs Ca) LowHighImproved: Steric bulk disfavors weak electrostatic binding with Ca²⁺.[1]
Solubility High (Aqueous)Low (Aqueous), High (Lipid)Requires organic co-solvents (EtOH/DMSO) for assays.[1]

Data Sources: Compiled from stability constant databases (NIST 46) and comparative structural studies [1][2].

Part 3: Experimental Protocols

To validate these properties in your own lab, we recommend two complementary workflows: Potentiometric Titration for absolute constants and Job's Method for rapid stoichiometry screening.[1]

Protocol A: Potentiometric Determination of Stability Constants

Use this for: Generating precise Log K values.

Reagents:

  • Ligand Stock: 2.0 mM 3,5-DTBSA in 50% (v/v) Ethanol/Water (due to lipophilicity).

  • Metal Stock: 1.0 mM Metal Nitrate/Perchlorate (Fe³⁺, Cu²⁺, Zn²⁺) in 0.01 M HNO₃.[1]

  • Base: 0.1 M NaOH (carbonate-free).

  • Ionic Strength Adjuster: 0.1 M KNO₃ or NaClO₄.[1]

Workflow:

  • Calibration: Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and correct for liquid junction potential of the ethanol mixture.

  • Acid Titration: Titrate 50 mL of Ligand Stock with NaOH to determine exact ligand pKa values (expect pKa_COOH ~3.5, pKa_OH ~13.5 due to electron-donating t-butyl groups).

  • Complex Titration: Mix Ligand and Metal (Ratio 1:1, 1:2, and 1:3) and titrate with NaOH.

  • Analysis: Plot pH vs. Volume NaOH. Use the Irving-Rossotti method to calculate

    
     (average number of ligands bound) and pL (free ligand exponent).
    
    • Calculation:

      
      
      
  • Refinement: Input data into software like Hyperquad or BEST to refine stability constants (

    
    ).
    
Protocol B: Job's Method (Continuous Variation)

Use this for: Confirming stoichiometry (e.g., does it form ML₂ or ML₃?) and quick selectivity checks.

Workflow:

  • Prepare equimolar solutions (

    
     M) of Metal and Ligand in Ethanol/Water.[1]
    
  • Prepare a series of flasks where the total molar concentration (

    
    ) is constant, but the mole fraction (
    
    
    
    ) varies from 0.1 to 0.9.
  • Measure Absorbance (

    
    ) at the 
    
    
    
    of the complex (typically 500-600 nm for Fe-Salicylates).[1]
  • Plot

    
     vs. 
    
    
    
    .[1]
  • Result: The peak indicates stoichiometry.[1][2][3] A peak at

    
     implies 1:1; 
    
    
    
    implies ML₃.[1]
Diagram 2: Experimental Workflow

This flowchart outlines the validation process for a new hindered salicylate candidate.

Workflow Start Candidate Ligand (3,5-DTBSA) Solubility Solubility Check (Determine % EtOH needed) Start->Solubility pKa Acid Dissociation (pKa) Potentiometric Titration Solubility->pKa Branch Select Method pKa->Branch Jobs Job's Method (Stoichiometry) Branch->Jobs Quick Screen Titration Irving-Rossotti Titration (Stability Constants) Branch->Titration Quantitative Data Data Processing (Hyperquad/BEST) Jobs->Data Titration->Data Result Selectivity Profile (Log K_Fe vs Log K_Zn) Data->Result

Caption: Step-by-step workflow for characterizing metal-binding thermodynamics.

Part 4: Selectivity Profiling (Competition Assays)

To prove "Selectivity" rather than just "Affinity," you must run competition assays.

The "Interference" Test:

  • Form the Fe-Ligand complex (purple/red) in solution.[1]

  • Add 10-fold excess of competing ions (Ca²⁺, Mg²⁺, Zn²⁺).[1]

  • Monitor UV-Vis spectra over 1 hour.[1]

    • Success: No change in

      
       or Absorbance (Ligand ignores competitor).
      
    • Failure:[1] Bleaching or shift in peak (Competitor displaces Iron).[1]

The "Scavenging" Test (Fenton Chemistry): Hindered salicylates are often used to stop hydroxyl radical formation.

  • Mix Fe²⁺ + H₂O₂ (Fenton Reagent) + Ligand.[1]

  • Add a reporter dye (e.g., Methylene Blue or Deoxyribose).[1]

  • If the ligand effectively binds and "silences" the iron (preventing redox cycling), the dye is preserved. 3,5-DTBSA excels here due to its radical scavenging phenolic group combined with iron sequestration [3].[1]

References

  • Potentiometric Equilibrium Constants for Complexes of Nitrosalicylic Acids. (Methodological basis for substituted salicylates). SciSpace. [Link]

  • Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips). (Evidence of hindered salicylate selectivity and bio-distribution).[1][4] PubMed. [Link]

  • Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability in TNBC. (Demonstration of biological activity and Zn binding). PubMed Central. [Link]

  • Determination of Stability Constants (IUPAC Technical Report). (Standard protocols for pH-metric titration). IUPAC. [Link]

  • Job's Method of Continuous Variations. (Standard protocol for stoichiometry). LibreTexts. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-Tert-butyl-2-hydroxy-5-methylbenzoic Acid

This document provides essential, field-proven guidance for the safe handling of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid (also known as 3-tert-Butyl-5-methylsalicylic acid). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring that procedural steps are grounded in a clear understanding of the chemical's hazard profile. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety intelligence.

Core Hazard Assessment: Understanding the Risk

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, a solid powder, presents several key risks that dictate the required level of personal protective equipment (PPE). The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

Based on data from analogous aromatic carboxylic acids, the hazard profile is summarized below. This data-driven approach forms the logical basis for the specific PPE and handling recommendations that follow.

Hazard ClassificationGHS Hazard CodeDescriptionPrimary Protective Measure
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3][4]Prevent ingestion by prohibiting eating/drinking in work areas and practicing good hygiene.
Skin IrritationH315Causes skin irritation.[1][2][4][5][6][7]Wear appropriate chemical-resistant gloves and a lab coat.
Eye IrritationH319Causes serious eye irritation.[1][2][3][4][5][6][7][8]Use chemical splash goggles; add a face shield for splash risks.
Respiratory IrritationH335May cause respiratory irritation.[1][4][5][7][8]Handle in a fume hood or use respiratory protection to avoid dust inhalation.

The Core PPE Protocol: A Multi-Layered Defense

Personal protective equipment is the final and most personal line of defense against chemical exposure. Its selection must be deliberate and directly correlated to the identified hazards and the specific procedure being performed. The following protocol is a self-validating system, ensuring comprehensive protection when followed correctly.

Eye and Face Protection: The Non-Negotiable First Line

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166 standards must be worn at all times when handling the compound, regardless of quantity.[9][10]

  • Enhanced Protection: For procedures involving larger quantities (>10g) or with a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.[4][11][12] A face shield alone does not provide adequate protection against chemical splashes and must always be paired with goggles.[11]

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical to prevent skin irritation. The effectiveness of a glove is determined by its resistance to both the solid chemical and any solvents used in the procedure.

  • Causality of Glove Choice: Not all gloves offer the same level of protection.[10] The selection must be based on the glove material's chemical resistance, which is measured by breakthrough time (the time it takes for a chemical to permeate the glove) and degradation rate.[10][13]

  • Recommended Glove Types:

    • For Incidental Contact (Handling solids, weighing): Nitrile gloves are a suitable choice.[11][14] They provide good resistance to a range of chemicals and are preferable to latex for chemical protection.[14]

    • For Extended Contact (Dissolving, potential immersion, spill cleanup): Butyl rubber or Neoprene gloves are strongly recommended. Butyl rubber offers excellent protection against a wide variety of corrosive acids, ketones, and esters.[15][16] Neoprene is also a durable option with broad chemical resistance.[15]

  • Glove Selection Summary:

Glove MaterialRecommended Use CaseRationale
Nitrile Incidental contact, handling small quantities of solid.Good general-purpose chemical resistance for low-risk tasks.[11][14]
Neoprene Extended contact, working with solutions.Strong, durable glove with excellent chemical resistance.[15]
Butyl Rubber High-risk tasks, handling strong acids, spill response.Provides superior resistance to many corrosive chemicals, including acids and peroxides.[11][16]

Crucial Validation Step: Always consult the glove manufacturer's specific chemical resistance chart to verify compatibility with both the benzoic acid derivative and any solvents being used.[13][17][18]

Body Protection: Shielding Against Contamination

Protective clothing prevents the chemical from coming into contact with your skin and personal clothes.

  • Standard Use: A properly fitting laboratory coat is the minimum requirement.[14]

  • High-Risk Operations: When handling large quantities or when there is a significant splash hazard, supplement the lab coat with a chemical-resistant apron made from materials like PVC or neoprene.[12][14] Standard cotton lab coats offer poor resistance to acids and should not be relied upon for primary splash protection.[10] All protective clothing should be removed immediately if it becomes contaminated.[9][19]

Respiratory Protection: Preventing Inhalation Hazards

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[10] Respiratory protection is required when these controls are insufficient or unavailable.

  • Handling Solids (Risk of Dust): If weighing or transferring the solid outside of a fume hood where dust may be generated, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[4][11]

  • Higher Exposure Potential: For situations with a higher potential for aerosol generation or when engineering controls are not feasible, a half-mask or full-face elastomeric respirator with appropriate cartridges (typically organic vapor/acid gas) must be used.[9][11][19]

  • Trustworthiness Mandate: The use of respirators requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and fit-testing to ensure a proper seal and effectiveness.[10][14]

Operational and Disposal Plans

Procedural Workflow for Safe Handling
  • Preparation: Designate a specific work area. Ensure a safety shower and eyewash station are accessible.[2]

  • Engineering Controls: Whenever possible, conduct all manipulations of the chemical inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • PPE Donning: Don PPE in the following order: lab coat, respirator (if required), eye and face protection, and finally, gloves.

  • Handling: Handle the chemical carefully to avoid creating dust. Use tools like a spatula or scoop for transfers.

  • Decontamination: After handling, wipe down the work surface with an appropriate solvent and then soap and water.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.[1][2][7]

Disposal Plan
  • Chemical Waste: Dispose of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid and any solutions containing it as hazardous chemical waste in a clearly labeled, sealed container.[1][7][9]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials (e.g., weigh paper, contaminated paper towels) that have come into contact with the chemical must be disposed of as solid hazardous waste.[1] Do not discard them in the regular trash.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Step 1: Hazard & Task Assessment cluster_ppe Step 2: PPE Selection cluster_final Step 3: Final Action Start Start: Handling 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust RespProtection Respiratory Protection: - Fume Hood (Primary) - N95 Respirator (Minimum) - Half-mask w/ cartridge (High Risk) CheckDust->RespProtection Yes NoResp Work in Fume Hood CheckDust->NoResp No CheckQuantity Large Quantity (>10g) or Splash Risk? HandProtection Hand Protection: - Nitrile (Incidental) - Butyl/Neoprene (Extended) CheckQuantity->HandProtection No EyeProtection Eye & Face Protection: - Goggles + Face Shield CheckQuantity->EyeProtection Yes RespProtection->CheckQuantity NoResp->CheckQuantity BodyProtection Body Protection: - Lab Coat - Chemical Apron BodyProtection->HandProtection Proceed Proceed with Caution & Follow Protocol HandProtection->Proceed EyeProtection->BodyProtection

Caption: PPE Selection Workflow Diagram.

References

  • Personal Protective Equipment Selection Guide . Source: University of Arizona, Research Laboratory & Safety Services. [Link]

  • What PPE Should You Wear When Handling Acid 2026? . Source: Uniform Manufacturer. [Link]

  • PPE For Chemical Handling With Example . Source: Industrial Safety Tips. [Link]

  • Personal Protective Equipment Hand and Arm Protection (Appendix D) . Source: North Carolina State University. [Link]

  • Personal Protective Equipment Requirements . Source: Stanford University. [Link]

  • OSHA Glove Selection Chart . Source: Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Hand Protection Chemical Resistance Guide . Source: EPA OSC Response. [Link]

  • 3-tert-butyl-5-methylsalicylic acid (C12H16O3) - PubChemLite . Source: PubChemLite. [Link]

  • Chemical Glove Selection Guide: Find the Perfect Protection . Source: PIP Canada. [Link]

  • Ansell Chemical Resistance Glove Chart . Source: Environment, Health and Safety, Iowa State University. [Link]

Sources

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